Clindamycin Stearate
Description
Structure
2D Structure
Properties
CAS No. |
1123211-70-0 |
|---|---|
Molecular Formula |
C36H67ClN2O6S |
Molecular Weight |
691.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] octadecanoate |
InChI |
InChI=1S/C36H67ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-29(40)44-34-32(42)31(41)33(45-36(34)46-5)30(26(3)37)38-35(43)28-24-27(22-7-2)25-39(28)4/h26-28,30-34,36,41-42H,6-25H2,1-5H3,(H,38,43)/t26-,27+,28-,30+,31+,32-,33+,34+,36+/m0/s1 |
InChI Key |
QYWAENWZQGVWKH-DKTQTCLQSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Methyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2-octadecanoate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Clindamycin Stearate
Precursor Chemistry and Stereoselective Synthesis of Clindamycin (B1669177)
Clindamycin is a semi-synthetic antibiotic derived from lincomycin (B1675468), a natural product of the actinomycete Streptomyces lincolnensis. wikipedia.orgwikipedia.orgnih.gov The synthesis of clindamycin from its natural precursor, lincomycin, is a pivotal step that defines its chemical identity. This transformation involves the stereospecific replacement of the 7(R)-hydroxyl group of lincomycin with a chlorine atom, resulting in a 7(S)-chloro configuration with an inversion of chirality. wikipedia.orgwikipedia.org This reaction is typically accomplished using a chlorinating agent like thionyl chloride. wikipedia.org
The biosynthesis of the lincomycin scaffold itself is a complex process involving two distinct pathways that converge. The precursors for lincomycin are the amino acid moiety, 4-propyl-L-proline (PPL), and an amino-octose sugar moiety, methylthiolincosamide (MTL). wikipedia.orgasm.org
4-Propyl-L-proline (PPL) Synthesis: The biosynthesis of this non-proteinogenic amino acid begins with L-tyrosine. A series of enzymatic transformations catalyzed by proteins such as LmbB1, LmbB2, LmbW, LmbA, and LmbX convert L-tyrosine into PPL. wikipedia.org
Methylthiolincosamide (MTL) Synthesis: The synthesis of the carbohydrate portion of lincomycin, an eight-carbon aminothio sugar, has been achieved from D-galactose, demonstrating a viable route to this key intermediate. rsc.org
These two precursors, PPL and MTL, are then condensed via an amide bond to form N-demethyllincomycin, which is subsequently methylated to yield lincomycin. asm.org The stereoselective synthesis of the pyrrolidine (B122466) ring, a core component of the PPL precursor, is a critical area of synthetic organic chemistry, often starting from proline or 4-hydroxyproline (B1632879) to ensure the correct stereochemistry in the final molecule. nih.govresearchgate.net
Esterification Chemistry and Production Routes for Clindamycin Stearate (B1226849)
Clindamycin stearate is the ester formed between the 2-hydroxyl group of the clindamycin molecule and stearic acid. The production of clindamycin esters, such as the stearate and the more commonly documented palmitate, is designed to modify the parent drug's physicochemical properties. This compound has been identified as a related substance and potential impurity in the synthesis of other clindamycin esters, such as clindamycin palmitate. nih.gov
Traditional chemical production routes for clindamycin esters can be complex, often requiring a multi-step process to ensure regioselectivity for the desired hydroxyl group.
Typical Chemical Esterification Pathway:
Protection: The 3- and 4-hydroxyl groups of clindamycin are protected using a blocking group. A common method involves reacting clindamycin with a compound like 2,2-dimethoxypropane (B42991) to form an isopropylidene ketal. google.com
Acylation: The remaining free 2-hydroxyl group is then acylated. For this compound, this would be achieved by reacting the protected clindamycin with an activated form of stearic acid, such as stearoyl chloride or stearic anhydride.
Deprotection: The protecting group is removed under acidic conditions to yield the final clindamycin 2-stearate ester.
A more modern and efficient alternative to the chemical route is enzymatic synthesis. Lipase-catalyzed esterification has been shown to be highly effective for producing clindamycin esters. acs.org This method offers a one-step, highly regioselective acylation at the 2-hydroxyl position of clindamycin, eliminating the need for protection and deprotection steps. acs.org Using an immobilized lipase (B570770), such as Candida antarctica lipase B, in an organic solvent like toluene, this process can achieve high conversion rates. acs.org This enzymatic approach is a promising production route for this compound.
Optimization of Synthetic Pathways and Process Chemistry
The optimization of synthetic pathways for clindamycin and its derivatives is crucial for improving efficiency, yield, and purity while reducing costs and environmental impact. Methodologies range from the development of novel intermediates to the statistical optimization of reaction conditions.
Enzymatic synthesis represents a significant process optimization for clindamycin esters. The lipase-catalyzed synthesis of clindamycin palmitate, for example, avoids the laborious protection-deprotection steps of traditional chemical synthesis, resulting in a streamlined process with a conversion rate exceeding 90% in 12 hours. acs.org This approach drastically improves process mass intensity and reduces waste.
Factorial design, a statistical method, has been employed to optimize formulations containing clindamycin. In one study, a 2² factorial design was used to determine the optimal concentrations of Phospholipon 90G and ethanol (B145695) to maximize the entrapment efficiency and achieve the desired particle size for a clindamycin HCl-loaded ethosome formulation. unsri.ac.idresearchgate.net Such systematic approaches are key to robust process chemistry.
| Optimization Strategy | Target Compound/Process | Key Improvement | Reference |
| Novel Intermediates | Clindamycin Phosphate (B84403) | Use of reactive phosphochloridates to improve reaction efficiency and yield. | google.com |
| Enzymatic Catalysis | Clindamycin Palmitate | One-step, regioselective synthesis with >90% conversion; avoids protection/deprotection. | acs.org |
| Optimized Crystallization | Clindamycin Phosphate | Enhanced purity and stability through controlled pH and solvent addition. | google.com |
| Factorial Design | Clindamycin HCl Formulation | Statistical optimization of component concentrations for ideal physical properties. | unsri.ac.idresearchgate.net |
Derivatization Strategies and Analogue Synthesis for Structure-Activity Relationship (SAR) Studies
The chemical structure of clindamycin has been extensively modified to explore structure-activity relationships (SAR) and develop analogues with improved properties, such as enhanced potency or a broader spectrum of activity. nih.gov These derivatization strategies often target the two main components of the molecule: the amino sugar moiety and the substituted proline residue.
One approach involves modifying the C-6 and C-7 positions of the parent lincomycin structure, which has led to derivatives with improved activity against bacteria that are resistant to other antibiotics. nih.gov Another significant modification strategy involves replacing the N-propyl-L-proline portion of clindamycin with different cyclic amino acid amides. This led to the synthesis of pirlimycin, an analogue where the (2S-trans)-4-n-propylhygric acid is replaced by a (2S-cis)-4-ethylpipecolic acid amide. Pirlimycin demonstrated a more favorable metabolic profile and enhanced in vivo potency compared to clindamycin. nih.gov
More recently, researchers have synthesized clindamycin propionate (B1217596) derivatives as well as clindamycin homo- and heterodimers. These novel compounds have shown significantly improved antibacterial activity, particularly against Gram-negative bacteria and fungi, which are typically not susceptible to clindamycin. nih.gov
A component-based approach has enabled the creation of large libraries of lincosamide analogues by diversifying both the "northern" amino sugar half and the "southern" amino acid half. chemrxiv.org The synthesis and evaluation of a library of 41 lincosamides with variations at the C1 and C7 positions provided key SAR insights, confirming that the C1-thiomethyl group and methylation at C7 are important for maintaining potent antimicrobial activity. chemrxiv.org
| Derivative Class | Modification Site(s) | Key SAR Finding | Reference |
| Pirlimycin | Proline Moiety | Replacement with (2S-cis)-4-ethylpipecolamide improved in vivo potency and metabolism. | nih.gov |
| C1/C7 Analogues | Amino Sugar Moiety | C1-thiomethyl and C7-methyl groups are beneficial for broad antibacterial activity. | chemrxiv.org |
| Propionate/Dimer Derivatives | C2-hydroxyl / Dimerization | Exhibited potent activity against Gram-negative bacteria and fungi. | nih.gov |
| C6/C7 Derivatives | Amino Sugar Moiety | Modifications improved activity against certain resistant bacterial strains. | nih.gov |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of pharmaceuticals like this compound is essential for sustainable manufacturing. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov
Several aspects of clindamycin and its esters' synthesis align with green chemistry principles:
Use of Renewable Feedstocks: The ultimate precursor to clindamycin is lincomycin, which is produced via fermentation—a process that utilizes renewable biological resources. wikipedia.org
Catalysis: The use of catalysts is preferred over stoichiometric reagents. Enzymatic synthesis of clindamycin esters using lipase is a prime example of biocatalysis. acs.org This method is highly selective and efficient, operating under mild conditions and reducing the energy consumption and waste associated with traditional chemical methods. acs.orgresearchgate.net
Reduce Derivatives: A core principle of green chemistry is to avoid unnecessary derivatization, such as the use of protecting groups, as this creates additional steps and waste. nih.gov The one-step enzymatic esterification of clindamycin directly addresses this principle by eliminating the need for the protection and deprotection of hydroxyl groups. acs.org
The development of green synthesis methods for clindamycin-containing materials, such as the use of plant extracts to create zinc oxide nanoparticles for drug delivery, further illustrates the integration of green chemistry into the broader lifecycle of the compound. pensoft.net
Molecular and Cellular Mechanisms of Action of Clindamycin and Its Esters
Ribosomal Target Interaction and Inhibition of Protein Synthesis
The principal mechanism of action for clindamycin (B1669177) is the inhibition of bacterial protein synthesis. nih.govwikipedia.org This is achieved by its binding to the 50S subunit of the bacterial ribosome, a critical component of the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. pfizer.comglobalrph.com This interaction interferes with both the assembly of the ribosome and the translation process itself, leading to a bacteriostatic effect at usual concentrations, though it can be bactericidal at higher concentrations. pfizer.comwikipedia.org
Clindamycin specifically binds to the 23S ribosomal RNA (rRNA) component of the 50S ribosomal subunit. pfizer.comfda.govrxlist.com This binding site is located within the peptidyl transferase center (PTC), the functional heart of the ribosome where peptide bond formation occurs. nih.govnih.govdrugbank.com The binding pocket for clindamycin is composed exclusively of 23S rRNA segments and does not involve direct interactions with ribosomal proteins. drugbank.com
Chemical footprinting studies have identified specific nucleotides within the 23S rRNA that are protected by clindamycin binding. These include adenosines A2058, A2059, and A2451, as well as guanosine (B1672433) G2505. nih.govnih.govdrugbank.com The protection of these particular bases indicates a direct interaction between the antibiotic and these key regions of the ribosome. The binding site for clindamycin overlaps with those of other antibiotic classes, such as macrolides and streptogramin B, which explains the observed cross-resistance between these drugs. pfizer.comrxlist.commedsafe.govt.nz
Kinetic and structural analyses reveal that the binding of clindamycin to the ribosome is a two-step process, suggesting induced conformational changes. nih.govdrugbank.comresearchgate.net Initially, clindamycin competitively interacts with the A-site of the ribosome to form an "encounter complex" (CI). nih.govdrugbank.comresearchgate.net This initial, reversible binding is followed by a slow isomerization to a much tighter, more stable complex, termed C*I. nih.govdrugbank.comresearchgate.net This transition from a loose to a tight binding state implies that clindamycin induces a conformational shift in the ribosome upon binding.
Clindamycin's interaction within the PTC is complex and involves distinct contacts in its initial and final bound states. In the initial encounter complex (CI), clindamycin protects nucleotides A2451 and A2602, which are situated within the A-site of the PTC. drugbank.com In contrast, in the more stable C*I complex, the drug strongly protects G2505, a nucleotide characteristic of the P-site. drugbank.com This suggests that clindamycin may initially bind to the A-site and then shift its position to be fixed near the P-site. nih.govdrugbank.com Additionally, in both complexes, clindamycin protects A2058 and A2059, located near the entrance to the peptide exit tunnel. nih.govdrugbank.com This dual-site interaction within the PTC disrupts the proper positioning of aminoacyl-tRNA and prevents the crucial step of peptide bond formation, thereby halting protein synthesis. nih.gov
Post-Antibiotic Effects at the Cellular Level
The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth that continues after the antibiotic has been removed from the culture medium. oup.comnih.gov Clindamycin exhibits a significant PAE against various bacteria, a feature that has implications for its therapeutic efficacy. The duration of this effect is dependent on the bacterial species, the concentration of the drug, and the duration of exposure. nih.gov
For instance, studies on Staphylococcus aureus have shown a wide range of PAE, from 0.4 to 3.9 hours, after a one-hour exposure to 1 mg/L of clindamycin. nih.gov Increasing the concentration and exposure time leads to a more prolonged PAE; for one strain, the PAE increased from 1.7 hours (at 1 mg/L for 1 hour) to 5.9 hours (at 4 mg/L for 3 hours). nih.gov Similarly, against isolates of methicillin-resistant Staphylococcus aureus (MRSA), clindamycin demonstrated a PAE of 2.5 to 3.75 hours. rsc.org The PAE against other pathogens, such as Streptococcus pneumoniae and Streptococcus pyogenes, has also been documented, with durations that can extend for several hours. oup.comnih.gov
Table 1: Post-Antibiotic Effect (PAE) of Clindamycin Against Various Bacteria
| Bacterial Species | Concentration (mg/L) | Exposure Time (hours) | Post-Antibiotic Effect (hours) |
|---|---|---|---|
| Staphylococcus aureus (21 strains) | 1 | 1 | 0.4 - 3.9 nih.gov |
| Staphylococcus aureus (1 strain) | 4 | 1 | 2.4 nih.gov |
| Staphylococcus aureus (1 strain) | 4 | 3 | 5.9 nih.gov |
| Staphylococcus aureus (3 strains) | 2 | 6 | 4.4 - 6.7 nih.gov |
| MRSA-S1 | Not Specified | Not Specified | 2.5 rsc.org |
| MRSA-S2 | Not Specified | Not Specified | 3.75 rsc.org |
| Streptococcus pyogenes | 5-10 x MIC | 6 | 4.5 - 5.5 oup.com |
| Streptococcus pneumoniae | Not Specified | 6 | > 6.9 oup.com |
Sub-Inhibitory Concentration Effects on Bacterial Virulence Factors
At concentrations below the minimum inhibitory concentration (MIC), known as sub-inhibitory concentrations, clindamycin can modulate the expression of bacterial virulence factors. This effect is particularly important in the context of infections where toxin production is a major contributor to pathogenesis.
In studies involving community-acquired methicillin-resistant Staphylococcus aureus (CA-MRSA), sub-inhibitory concentrations of clindamycin have been shown to significantly suppress the production of key virulence factors. nih.gov For all strains tested, clindamycin dramatically reduced the mRNA levels of Panton-Valentine leucocidin (PVL) and protein A (SpA). nih.gov Furthermore, it was the only antibiotic in the study that consistently decreased the expression of α-haemolysin (Hla) mRNA and protein levels in a concentration-dependent manner. nih.gov Research has shown that sub-inhibitory clindamycin can eliminate the production of almost all exoproteins in S. aureus while having minimal effect on cytoplasmic proteins. nih.govasm.org This differential inhibition is believed to occur at the level of transcription, suggesting that clindamycin inhibits the synthesis of regulatory proteins that control virulence gene expression. nih.govasm.org
However, the effect of sub-inhibitory clindamycin on virulence is not always suppressive and can be species-dependent. In contrast to its effects on S. aureus, sub-inhibitory concentrations of clindamycin have been observed to increase the activity and expression of several virulence factors in Group A Streptococcus (GAS), including streptolysin O (SLO), DNase, and hyaluronic acid. oup.com
Table 2: Effect of Sub-Inhibitory Concentrations of Clindamycin on Bacterial Virulence Factors
| Bacterial Species | Virulence Factor | Effect of Sub-Inhibitory Clindamycin |
|---|---|---|
| Staphylococcus aureus (CA-MRSA) | Panton-Valentine leucocidin (PVL) | Suppression of mRNA and protein production nih.gov |
| Staphylococcus aureus (CA-MRSA) | Protein A (SpA) | Suppression of mRNA and protein production nih.gov |
| Staphylococcus aureus (CA-MRSA) | α-haemolysin (Hla) | Suppression of mRNA and protein production nih.gov |
| Staphylococcus aureus | Most exoproteins | Elimination of production nih.govasm.org |
| Staphylococcus aureus | Coagulase | Stimulation of synthesis nih.gov |
| Staphylococcus aureus | Fibronectin binding protein B | Stimulation of synthesis nih.gov |
| Group A Streptococcus (GAS) | Streptolysin O (SLO) | Increased activity and expression oup.com |
| Group A Streptococcus (GAS) | DNase | Increased activity and expression oup.com |
| Group A Streptococcus (GAS) | Hyaluronic Acid | Increased activity and expression oup.com |
| Group A Streptococcus (GAS) | Streptococcal pyrogenic exotoxin B (SpeB) | Suppressed expression oup.com |
Pharmacokinetic and Biotransformation Aspects of Clindamycin Stearate Pre Clinical Focus
Absorption Kinetics and Ester Hydrolysis
Enzymatic Hydrolysis to Clindamycin (B1669177) and Clindamycin Phosphate (B84403)
Following administration, clindamycin stearate (B1226849) undergoes enzymatic hydrolysis, primarily in the gastrointestinal tract and liver, to yield the active parent drug, clindamycin. While clindamycin phosphate is another known ester of clindamycin, the direct hydrolysis of the stearate ester to the phosphate ester is not a primary metabolic pathway. Instead, clindamycin stearate is hydrolyzed to clindamycin. jst.go.jp In vivo studies comparing the 2-phosphate and 3-phosphate esters of clindamycin have shown differences in their rates of hydrolysis, which in turn affects their bioavailability. jst.go.jp
Role of Esterases in Biotransformation
The biotransformation of this compound is mediated by esterase enzymes. These enzymes catalyze the cleavage of the ester bond, releasing clindamycin and stearic acid. auburn.educhemistrysteps.comwikipedia.org The rate and extent of this hydrolysis can be influenced by factors such as the specific type of esterase present and steric hindrance around the ester linkage. auburn.edu This enzymatic process is essential for the prodrug to become active. mpa.senih.govfda.gov
Distribution Profiles in Biological Compartments (Pre-clinical Models)
Once hydrolyzed to its active form, clindamycin distributes widely throughout the body. Pre-clinical studies in various animal models, including rats and cats, have provided insights into its distribution patterns.
Clindamycin penetrates effectively into many tissues and fluids. mpa.sefda.govmedicines.org.uk Notably, it achieves significant concentrations in bone, synovial fluid, pleural fluid, and peritoneal fluid. nih.govnih.gov Studies in cats have shown that after oral administration, clindamycin distributes to various tissues, with the highest tissue-to-serum ratios found in the lung, followed by the spleen and liver. fda.gov In rats, following dermal application, clindamycin can be retained in the skin and released into the bloodstream over several days. fda.gov However, its penetration into the cerebrospinal fluid is poor, even in the presence of meningeal inflammation. mpa.sefda.govhres.ca
Interspecies variations in plasma protein binding have been observed, which can affect the distribution of the free, active drug. oup.com For instance, the protein binding of clindamycin is significantly higher in human and bovine plasma compared to rat plasma. oup.com
Metabolic Pathways and Metabolite Characterization
The metabolism of clindamycin is a complex process primarily occurring in the liver and involving cytochrome P450 enzymes. This leads to the formation of several metabolites.
Hepatic Metabolism and Cytochrome P450 Involvement (e.g., CYP3A4, CYP3A5)
In vitro studies using human liver and intestinal microsomes have established that clindamycin is predominantly metabolized by the cytochrome P450 enzyme CYP3A4. fda.govfda.govnih.govpfizer.com CYP3A5 also contributes to its metabolism, but to a lesser extent. fda.govfda.govpfizer.comhres.ca These enzymes are responsible for the oxidation of clindamycin to its major metabolites. mpa.semedicines.org.ukhres.canih.govpfizer.comhres.cahres.campa.semedsinfo.com.au The activity of these CYP enzymes can be influenced by inducers and inhibitors, potentially affecting clindamycin's clearance. medicines.org.ukfda.govpfizer.comhres.cahres.campa.semedsafe.govt.nz
Identification and Quantification of Primary and Secondary Metabolites
The primary metabolites of clindamycin are clindamycin sulfoxide (B87167) and N-desmethylclindamycin. mpa.sefda.govmedicines.org.ukhres.cafda.govpfizer.comhres.cahres.camedsinfo.com.aumedsafe.govt.nznih.govpsu.edunafdac.gov.ngdrugbank.comhpra.ie Clindamycin sulfoxide is the major metabolite, while N-desmethylclindamycin is formed in smaller amounts. fda.govmedicines.org.ukfda.govpfizer.comhres.ca These metabolites are considered bioactive. nih.gov In rats, urine analysis revealed that excreted products consisted of unchanged clindamycin, clindamycin sulfoxide, and N-desmethylclindamycin. fda.gov In dogs, metabolites also included clindamycin glucuronide. fda.gov
Advanced analytical techniques like high-performance liquid chromatography (HPLC) and tandem mass spectrometry are employed for the quantification of clindamycin and its metabolites in biological samples such as plasma and skin. researchgate.netnih.govresearchgate.net These methods are crucial for detailed pharmacokinetic studies.
Table 1: Key Pharmacokinetic Parameters of Clindamycin in Pre-clinical Models
| Parameter | Species | Finding |
|---|---|---|
| Absorption | General | Rapid and almost complete ( >90%) absorption after oral administration. fda.govmedicines.org.ukhres.ca |
| Distribution | Cats | Highest tissue-to-serum ratio in lung, spleen, and liver. fda.gov |
| Distribution | General | Wide distribution in body fluids and tissues, including bone. fda.govmedicines.org.uknih.gov |
| Distribution | General | Poor penetration into cerebrospinal fluid. mpa.sefda.govhres.ca |
| Metabolism | Human Microsomes | Primarily metabolized by CYP3A4, and to a lesser extent by CYP3A5. fda.govfda.govnih.govhres.ca |
| Primary Metabolites | General | Clindamycin sulfoxide (major) and N-desmethylclindamycin (minor). fda.govfda.govhres.canih.govpsu.edu |
| Excretion | Rats | Excreted in urine as unchanged clindamycin, clindamycin sulfoxide, and N-desmethylclindamycin. fda.gov |
| Excretion | Dogs | Excreted in urine as unchanged clindamycin, clindamycin sulfoxide, N-desmethylclindamycin, and clindamycin glucuronide. fda.gov |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Clindamycin |
| This compound |
| Clindamycin Phosphate |
| Clindamycin Sulfoxide |
| N-desmethylclindamycin |
| Stearic Acid |
Elimination Routes and Excretion Kinetics (Pre-clinical Models)
Pre-clinical studies in various animal models have elucidated the primary routes of elimination and the kinetics of excretion for clindamycin and its metabolites. These investigations are crucial for understanding the disposition of the drug within the body before human trials.
In rats, following oral administration of clindamycin hydrochloride, a significant portion of the drug and its metabolites are excreted through both urine and feces. fda.gov Studies have shown that approximately one-third of the total radioactivity from a labeled dose is excreted in the urine, while two-thirds are found in the feces, irrespective of whether the administration is oral or intraperitoneal. fda.gov Specifically, after oral administration, 27.04% of the radioactivity was recovered in the urine and 68.47% in the feces. fda.gov The metabolic profile in rat urine revealed that 53.36% of the excreted products was unchanged clindamycin, 31% was clindamycin sulfoxide, and 15.1% was N-demethylclindamycin. fda.gov Chronic administration in rats did not appear to alter the metabolic and excretory pathways of the drug. fda.gov
Studies in dogs have shown a similar pattern of excretion, with metabolites being a major component of the eliminated products. Following oral administration of clindamycin hydrochloride to beagle dogs, an average of 35.69% of the total radioactivity excreted in the urine was the unchanged parent drug. fda.gov The remainder consisted of 27.57% clindamycin sulfoxide, 27.58% clindamycin glucuronide, and 9.16% N-demethylclindamycin. fda.gov
In cats, after oral administration of clindamycin hydrochloride, the drug is excreted in urine and bile. fda.gov Aside from urine and bile, the highest tissue-to-serum concentration ratio was observed in the lung, followed by the spleen and liver. fda.gov
The elimination half-life of clindamycin in pre-clinical models varies. For instance, the biologically inactive prodrug, clindamycin phosphate, is rapidly cleared from the serum with an average elimination half-life of just 6 minutes. fda.gov However, the active form, clindamycin, has a longer serum elimination half-life of approximately 2.5 hours in pediatric animal models and about 3 hours in adult animals. fda.govdrugbank.com
Table 1: Excretion of Clindamycin and its Metabolites in Urine of Pre-clinical Models
| Animal Model | Unchanged Clindamycin (%) | Clindamycin Sulfoxide (%) | N-demethylclindamycin (%) | Clindamycin Glucuronide (%) |
|---|---|---|---|---|
| Rat | 53.36 | 31 | 15.1 | - |
| Dog | 35.69 | 27.57 | 9.16 | 27.58 |
Data derived from studies on the oral administration of clindamycin HCl. fda.gov
Bioavailability Studies of Clindamycin Prodrugs (Pre-clinical)
The oral bioavailability of clindamycin is generally high, but prodrug strategies are often employed to improve certain physicochemical properties. researchgate.netnih.gov The bioavailability of these prodrugs is a key parameter assessed in pre-clinical studies.
Clindamycin phosphate, a water-soluble ester prodrug, is designed for parenteral administration and has little to no in vitro antibacterial activity. fda.govresearchgate.net It is rapidly hydrolyzed in vivo to the active parent drug, clindamycin. researchgate.netnih.gov Following intramuscular injection of clindamycin phosphate in animal models, peak levels of active clindamycin are reached within 1 to 3 hours. nih.gov
Clindamycin palmitate is another ester prodrug utilized in oral formulations. researchgate.net This prodrug is hydrolyzed in the gastrointestinal tract to release the active clindamycin. nih.gov The oral bioavailability of clindamycin is approximately 90%. drugbank.comnps.org.aunih.gov However, the bioavailability of specific formulations can vary. For example, a study in a pediatric porcine model comparing a new clindamycin oral suspension to a reference formulation found the mean relative bioavailability of the test formulation to be 78.81%. researchgate.net
Research into other prodrugs has shown varying results. For instance, an l-Phe ester of a different parent compound showed improved exposure compared to Val amino acid and Val-Val dipeptide prodrugs, which, despite good absorption of the prodrug itself, resulted in low plasma exposure of the parent drug. researchgate.net
Topical application of clindamycin phosphate in animal models like rats and pigs has demonstrated that the drug can be retained in the skin and released into the bloodstream over several days. fda.gov However, systemic absorption from topical formulations is generally low. fda.gov
Table 2: Bioavailability of Clindamycin from Different Formulations in Pre-clinical/Clinical Studies
| Formulation | Animal/Human Model | Route of Administration | Mean Absolute/Relative Bioavailability (%) |
|---|---|---|---|
| Clindamycin Oral Suspension (Test) | Pediatric Porcine | Oral | 78.81 (Relative) |
| Clindamycin Vaginal Cream | Human | Intravaginal | ~4 |
| Clindamycin Vaginal Ovule | Human | Intravaginal | ~30 |
Data compiled from various bioavailability studies. researchgate.netresearchgate.net
Antimicrobial Resistance Mechanisms to Clindamycin and Its Esters
Target Site Modification: Ribosomal Methylation (erm genes)
The most prevalent mechanism of acquired resistance to macrolide, lincosamide, and streptogramin-B (MLSB) antibiotics is the modification of the ribosomal target site. oup.com This is mediated by enzymes encoded by erm (erythromycin ribosome methylase) genes. jcpsp.pkmbl.or.krscielo.br These enzymes methylate an adenine (B156593) residue within the 23S ribosomal RNA (rRNA), a critical component of the 50S ribosomal subunit to which clindamycin (B1669177) binds. jcpsp.pknih.govoup.com This methylation reduces the binding affinity of MLSB antibiotics to the ribosome, thereby conferring resistance. mbl.or.krscielo.br
Several erm genes, including erm(A), erm(B), and erm(C), are commonly associated with this resistance phenotype in staphylococci. jcpsp.pkmbl.or.kr The presence of these genes can lead to cross-resistance among macrolides, lincosamides, and streptogramin B antibiotics. mbl.or.krnih.gov
Another mechanism of target site modification involves the Cfr (chloramphenicol-florfenicol resistance) ribosomal RNA methyltransferase. nih.govasm.org The cfr gene encodes an enzyme that methylates the 23S rRNA at position A2503. nih.govmcmaster.ca This modification confers resistance to phenicols, lincosamides (including clindamycin), oxazolidinones, pleuromutilins, and streptogramin A antibiotics by interfering with drug binding to the ribosomal peptidyl transferase center. asm.org
The expression of erm genes can be either inducible or constitutive. scielo.brnih.gov
Constitutive Expression: Bacteria with constitutive erm gene expression are resistant to all MLSB antibiotics. oup.comnih.gov The methylase enzyme is continuously produced, leading to constant methylation of the ribosomal target. jcpsp.pkscielo.br This phenotype is often referred to as cMLSB. jcpsp.pk
Inducible Expression: In contrast, bacteria with inducible resistance are typically resistant to 14- and 15-membered macrolides (e.g., erythromycin), which act as inducers of erm gene expression, while appearing susceptible to lincosamides (e.g., clindamycin) and streptogramin B in vitro. oup.comnih.gov Clindamycin itself is not an inducer of erm gene expression. nih.govamazonaws.com However, in the presence of an inducing macrolide, the bacteria can rapidly become resistant to clindamycin. jcpsp.pk This is known as the iMLSB phenotype. jcpsp.pk The D-test is a laboratory method used to detect this inducible resistance by observing a flattening of the clindamycin inhibition zone near an erythromycin (B1671065) disk. nih.gov
The frequency of mutation to constitutive resistance can differ between erm genes. For instance, studies have shown that Staphylococcus aureus strains with the erm(C) gene have a significantly higher frequency of mutation to clindamycin resistance compared to those with the erm(A) gene. nih.gov
The erm genes encode rRNA methyltransferases that specifically target and modify the bacterial ribosome. These enzymes utilize S-adenosyl-methionine (SAM) as a methyl group donor to methylate adenine residue A2058 (E. coli numbering) in the 23S rRNA. rcsb.org This methylation alters the conformation of the ribosomal binding pocket, hindering the binding of MLSB antibiotics and thus preventing their inhibitory action on protein synthesis. nih.gov
The regulation of erm gene expression, particularly in the case of inducible resistance, is a complex process. It involves a translational attenuation mechanism where the presence of an inducing macrolide stalls the ribosome during the translation of a leader peptide, leading to a conformational change in the mRNA that unmasks the ribosome binding site for the erm methylase gene, allowing its translation. nih.gov
The Cfr methyltransferase, on the other hand, methylates the C8 position of adenosine (B11128) A2503 in the 23S rRNA. oup.com This is distinct from the widely distributed RlmN methyltransferase, which modifies the C2 position of the same adenosine. oup.com The Cfr-mediated methylation directly interferes with the binding of several classes of antibiotics to the peptidyl transferase center of the ribosome. asm.org
Efflux Pump Systems
Another significant mechanism of resistance to clindamycin involves efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell. mdpi.compimr.pl This process reduces the intracellular concentration of the drug, preventing it from reaching its ribosomal target. microbialcell.com
Several families of efflux pumps contribute to antibiotic resistance, including:
ATP-Binding Cassette (ABC) transporters: These are primary transporters that use the energy from ATP hydrolysis to expel substrates. mdpi.com The msr(A) gene in staphylococci encodes an ABC transporter that confers resistance to macrolides and streptogramin B, but not lincosamides. mbl.or.kr
Major Facilitator Superfamily (MFS): These are secondary transporters that utilize the proton motive force to export drugs. microbialcell.com Examples in Staphylococcus aureus include NorA, NorB, NorC, MdeA, and LmrS. mdpi.com
Small Multidrug Resistance (SMR) family: This family includes proteins like Smr and QacG/H/J in S. aureus. microbialcell.com
Multidrug and Toxic Compound Extrusion (MATE) family: The MepA efflux pump in S. aureus belongs to this family. microbialcell.com
Resistance-Nodulation-Division (RND) family: This family is prominent in Gram-negative bacteria. nih.gov In Acinetobacter baumannii, the AdeABC and AdeIJK efflux pumps can extrude a broad range of antibiotics, including macrolides/lincosamides. nih.gov
The overexpression of these efflux pumps can lead to multidrug resistance. microbialcell.comnih.gov
Enzymatic Inactivation Mechanisms
Bacteria can also develop resistance by producing enzymes that chemically modify and inactivate clindamycin. mdpi.compimr.plpatsnap.com One such mechanism is nucleotidylation, carried out by lincosamide nucleotidyltransferases (Lin enzymes). nih.govresearchgate.net
For example, the enzyme encoded by the lnu(B) gene (formerly linB) inactivates clindamycin through nucleotidylation. seq.es This mechanism has been identified in various bacteria, including Staphylococcus aureus. nih.gov Interestingly, strains producing this enzyme may show high-level resistance to lincomycin (B1675468) but appear susceptible to clindamycin in standard tests, although the drug is rapidly inactivated in culture. nih.gov
Cross-Resistance Patterns within MLSʙ Group
The mechanisms of resistance to clindamycin often lead to cross-resistance with other antibiotics in the MLSB group. jcpsp.pkmbl.or.krnih.gov
Target Site Modification: Constitutive expression of erm genes results in cross-resistance to all macrolides, lincosamides, and streptogramin B antibiotics. oup.comnih.gov Inducible erm expression initially confers resistance only to inducing macrolides, but can lead to broad MLSB resistance upon selection of constitutive mutants. nih.gov The Cfr methyltransferase also confers resistance to a wide range of antibiotics that bind to the peptidyl transferase center. nih.govasm.org
Efflux Pumps: Some efflux pumps, like those of the RND family in Gram-negative bacteria, can extrude a wide spectrum of antibiotics, leading to multidrug resistance phenotypes. nih.gov However, other pumps are more specific. For example, the MsrA efflux pump in staphylococci confers resistance to macrolides and streptogramin B, but not to lincosamides. mbl.or.kr
The following table summarizes the cross-resistance patterns associated with different resistance mechanisms:
| Resistance Mechanism | Cross-Resistance Profile |
| Constitutive erm expression (cMLSB) | Macrolides, Lincosamides, Streptogramin B |
| Inducible erm expression (iMLSB) | Initially resistant to inducing macrolides; can become resistant to all MLSB |
| cfr methylation | Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, Streptogramin A |
| MsrA efflux pump | Macrolides, Streptogramin B |
| RND family efflux pumps | Broad spectrum, including macrolides and lincosamides |
| Lincosamide nucleotidyltransferases | Lincosamides |
Genetic Epidemiology of Resistance Determinants
The prevalence of different clindamycin resistance mechanisms varies geographically and among different bacterial species. brieflands.com
In Staphylococcus aureus, erm(A) and erm(C) are the predominant genes responsible for MLSB resistance. nih.gov Some studies have reported a higher prevalence of erm(C) in community-associated methicillin-resistant S. aureus (CA-MRSA), while erm(A) is more common in healthcare-associated MRSA (HA-MRSA). jidc.org The prevalence of inducible clindamycin resistance can also vary significantly, with some regions reporting high rates in both MRSA and methicillin-susceptible S. aureus (MSSA). aku.edu
In Streptococcus pyogenes (Group A Streptococcus), erm(B) and mef(A) are common macrolide resistance determinants. jidc.org High rates of inducible clindamycin resistance, primarily mediated by erm(B), have been observed in some areas. jidc.org
The emergence of the lnu(B) gene, conferring resistance to lincosamides, has been reported in Streptococcus agalactiae (Group B Streptococcus) in Europe, highlighting the ongoing evolution and spread of resistance mechanisms. seq.es Molecular epidemiological studies are crucial for tracking the dissemination of these resistance genes and informing treatment guidelines. frontiersin.org
Novel Resistance Mechanisms and Detection Methodologies
The emergence and dissemination of resistance to clindamycin, a lincosamide antibiotic, pose significant challenges in clinical practice. While established mechanisms like methylation of the ribosomal target site by erm (erythromycin ribosome methylase) genes are well-documented, novel resistance determinants and innovative detection methodologies are continuously being identified. nih.govmbl.or.kr Understanding these new mechanisms is crucial for surveillance, infection control, and guiding therapeutic choices.
Novel Resistance Mechanisms
Recent research has shed light on several novel and emerging mechanisms of resistance to clindamycin and its esters. These mechanisms often involve complex genetic determinants that can be transferred between bacterial species.
Ribosomal Target Modification via the cfr Gene: A significant novel mechanism is the methylation of 23S rRNA by the Cfr (chloramphenicol-florfenicol resistance) methyltransferase. asm.org Unlike the erm-mediated methylation, Cfr modifies adenosine at position A2503 of the 23S rRNA. asm.org This single modification confers a multidrug resistance phenotype known as PhLOPSA, providing resistance to five distinct classes of antibiotics: Ph enicols, L incosamides (including clindamycin), O xazolidinones (like linezolid), P leuromutilins, and S treptogramin A . asm.orgasm.org The cfr gene is often located on mobile genetic elements like plasmids, facilitating its spread across different bacterial species, including both Gram-positive and Gram-negative bacteria. asm.orgmcmaster.caoup.comnih.gov A new variant, cfr(B), has been identified in Enterococcus faecium, further expanding the landscape of this resistance mechanism. mcmaster.ca
ATP-Binding Cassette (ABC-F) Transporter-Mediated Resistance: The lsa (lincosamide and streptogramin A resistance) family of genes encodes for ABC-F proteins that confer resistance by a mechanism thought to involve ribosomal protection. mcmaster.canih.govoup.com These proteins bind to the ribosome and displace the antibiotic, rather than actively pumping it out of the cell. Several variants of lsa genes have been identified. For instance, lsa(A) is intrinsic in Enterococcus faecalis, while lsa(B), lsa(C), and lsa(E) have been found on mobile elements in staphylococci and streptococci, contributing to clindamycin resistance. nih.govoup.comasm.orgopenmicrobiologyjournal.com
Specific 23S rRNA Mutations: Beyond enzymatic modification of rRNA, direct mutations in the 23S rRNA gene can prevent effective binding of clindamycin to the ribosome. dermatologytimes.comnih.gov High-resolution cryogenic electron microscopy (cryo-EM) studies in Cutibacterium acnes have provided detailed molecular insights into this process. A key mutation, A2241G (corresponding to the E. coli A2058 position), weakens the hydrogen bonding between clindamycin and the 23S rRNA, reducing the antibiotic's binding affinity. dermatologytimes.com Other mutations, such as A2242G and C2793U, can further destabilize the interaction and contribute to the resistance phenotype. dermatologytimes.com
Enzymatic Inactivation: Less common but still significant are mechanisms involving the enzymatic inactivation of clindamycin. The lnu (lincosamide nucleotidyltransferase) genes encode enzymes that catalyze the adenylation of the antibiotic, rendering it inactive. frontiersin.orgnih.gov These genes, such as lnu(B) and lnu(C), have been identified in various streptococcal species, often in conjunction with other resistance determinants on mobile genetic elements. openmicrobiologyjournal.com
Novel Detection Methodologies
The accurate and timely detection of clindamycin resistance, particularly inducible phenotypes, is critical to prevent therapeutic failure. nih.gov While traditional methods are still widely used, newer molecular and automated techniques offer enhanced speed and specificity.
Phenotypic Detection Methods:
Disk Diffusion Test (D-test): The D-test remains the standard and most widely used phenotypic method for detecting inducible MLSB (iMLSB) resistance, which is commonly mediated by erm genes. journalijar.commsjonline.orgnih.govscielo.br This test involves placing an erythromycin disk adjacent to a clindamycin disk on an agar (B569324) plate inoculated with the bacterial isolate. nih.gov A flattening of the clindamycin inhibition zone, forming a "D" shape, indicates that erythromycin has induced clindamycin resistance. ajol.info Studies have explored variations, such as using an azithromycin (B1666446) disk, which shows a high level of agreement with the standard erythromycin D-test. jlabphy.org
Agar Dilution Method: For laboratories testing large numbers of isolates, an agar dilution method has been developed. asm.org This technique involves incorporating a fixed concentration of clindamycin (e.g., 0.5 mg/L) and an inducing agent like erythromycin (e.g., 1 mg/L) directly into the agar medium. asm.org This method has demonstrated high sensitivity and specificity for detecting inducible resistance. asm.org
Genotypic and Automated Detection Methods:
Polymerase Chain Reaction (PCR): Molecular methods like PCR offer a rapid and highly specific means of detecting the genetic determinants of resistance. researchgate.netresearchgate.net Assays can be designed to target specific genes such as erm(A), erm(B), erm(C), msr(A) (encoding an efflux pump), cfr, and lsa. mbl.or.krresearchgate.netbrieflands.comnih.gov The presence of an erm gene coupled with erythromycin resistance and clindamycin susceptibility in initial tests strongly predicts the iMLSB phenotype. nih.gov However, genotypic methods predict the potential for resistance, not necessarily its expression. oup.com
Automated Systems: Modern automated antimicrobial susceptibility testing systems, such as the Vitek 2, have incorporated algorithms and specific test wells to detect inducible clindamycin resistance. jmsh.ac.in These systems provide minimum inhibitory concentration (MIC) values and can flag potential inducible resistance, often showing high sensitivity and specificity when compared to the conventional D-test. jmsh.ac.in
Data Tables
Table 1: Novel Genetic Mechanisms of Resistance to Clindamycin This interactive table summarizes key research findings on emerging genetic determinants of clindamycin resistance.
| Gene/Mutation | Mechanism of Action | Associated Phenotype | Bacterial Species Examples | References |
|---|---|---|---|---|
| cfr | 23S rRNA methyltransferase (modifies A2503) | PhLOPSA (Resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, Streptogramin A) | Staphylococcus aureus, Enterococcus faecium, Escherichia coli, Clostridioides difficile | asm.orgasm.orgmcmaster.canih.gov |
| lsa family (e.g., lsa(A), lsa(E)) | ATP-Binding Cassette (ABC-F) protein; ribosomal protection | LSA (Lincosamide, Streptogramin A) Resistance | Enterococcus faecalis, Staphylococcus aureus, Streptococcus agalactiae | mcmaster.canih.govoup.comopenmicrobiologyjournal.com |
| lnu family (e.g., lnu(B), lnu(C)) | Lincosamide Nucleotidyltransferase (enzymatic inactivation) | L (Lincosamide) Resistance | Streptococcus dysgalactiae, Streptococcus agalactiae | openmicrobiologyjournal.comfrontiersin.orgnih.gov |
| 23S rRNA point mutations (e.g., A2241G) | Alteration of antibiotic binding site on the ribosome | Lincosamide Resistance | Cutibacterium acnes | dermatologytimes.com |
Table 2: Methodologies for Detecting Clindamycin Resistance This interactive table compares different methods used to identify clindamycin resistance in a laboratory setting.
| Methodology | Principle | Primary Use | Advantages | Limitations | References |
|---|---|---|---|---|---|
| Phenotypic: D-test | Disk approximation using erythromycin and clindamycin disks to visualize induction of resistance. | Detection of inducible MLSB resistance. | Simple, low-cost, widely adopted in clinical labs. | Requires 16-24 hours of incubation; interpretation can be subjective. | journalijar.comnih.govscielo.br |
| Phenotypic: Agar Dilution | Growth assessment on agar containing fixed concentrations of clindamycin and an inducer. | High-throughput screening for inducible resistance. | Standardized, suitable for large batches of isolates. | Labor-intensive preparation, less common than disk diffusion. | asm.org |
| Genotypic: PCR | Amplification of specific resistance genes (e.g., erm, cfr, lsa). | Rapid identification of resistance determinants; useful for surveillance and outbreak investigation. | High sensitivity and specificity; rapid results (hours). | Detects presence of gene, not necessarily expression; higher cost; may miss new or unknown mechanisms. | researchgate.netresearchgate.netoup.com |
| Automated Systems (e.g., Vitek 2) | Broth microdilution with specialized wells/algorithms to detect inducible resistance. | Routine automated antimicrobial susceptibility testing. | Rapid (results in ~7-12 hours), standardized, high throughput. | System-specific algorithms may vary; initial instrument cost is high. | jmsh.ac.innih.gov |
Analytical Methodologies for Clindamycin Stearate and Its Metabolites
Chromatographic Techniques
Chromatographic methods are central to the analysis of Clindamycin (B1669177) Stearate (B1226849) and its related compounds, providing the necessary separation for accurate identification and quantification. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High Performance Liquid Chromatography (UHPLC) are widely utilized. pmf.unsa.baresearchgate.netrjraap.com A review of analytical methods for clindamycin-based products indicates that HPLC is the most predominantly used technique, accounting for 71% of the methods found. researchgate.netrjraap.comeco-vector.com
High-Performance Liquid Chromatography (HPLC) with various detectors (UV, MS/MS)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of clindamycin and its esters, including the stearate form. nih.govresearchgate.net Various HPLC methods have been developed, employing different columns, mobile phases, and detectors to suit specific analytical needs, such as assaying bulk drugs, analyzing pharmaceutical formulations, and identifying impurities. nih.govmdpi.com
Reversed-phase HPLC is the most common approach. For instance, methods have been described for clindamycin and its derivatives like clindamycin palmitate and phosphate (B84403) using C18 columns. nih.govcore.ac.uk Detection is often achieved using Ultraviolet (UV) or Refractive Index (RI) detectors. nih.govnih.gov A gradient reversed-phase HPLC method was developed for potency and impurity determination of a novel clindamycin tablet formulation, utilizing UV detection at 214 nm. researchgate.net In a study focused on identifying impurities in clindamycin palmitate hydrochloride, isocratic reverse-phase HPLC with an RI detector was employed. nih.govresearchgate.net For plasma analysis, a simple HPLC-UV method was established using a C18 column with UV detection set at 195 nm. core.ac.uk
The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) provides enhanced selectivity and sensitivity, making it suitable for complex biological matrices. A liquid chromatography-electrospray tandem mass spectrometry (LC-MS/MS) method was developed for the quantitative determination of clindamycin in human plasma. xml-journal.net This technique uses multiple reaction monitoring (MRM) to achieve high specificity and low detection limits. xml-journal.net
Table 1: Examples of HPLC Methods for Clindamycin and its Derivatives
| Analyte(s) | Column | Mobile Phase | Detector | Application | Reference |
|---|---|---|---|---|---|
| Clindamycin, Clindamycin Palmitate, Clindamycin Phosphate | C18 reversed-phase | Hydroalcoholic solutions with dioctyl sodium sulfosuccinate (B1259242) or disodium (B8443419) ethylenediaminetetraacetate | Refractive Index (RI) | Bulk drugs and formulations | nih.gov |
| Clindamycin | ACE® C18 (250x4.6mm, 5μm) | 0.02M disodium hydrogen phosphate buffer (pH 2.9) and acetonitrile (B52724) (71:29 v/v) | UV (195 nm) | Human plasma | core.ac.uk |
| Clindamycin Phosphate, Tretinoin, Methylparaben, Imidazolidinyl Urea | C-18 (250 × 4.6 mm), 5 µm | Gradient elution with 0.1% ortho-phosphoric acid in water and methanol (B129727) | UV (200 nm & 353 nm) | Pharmaceutical gel | mdpi.com |
| Clindamycin | Shim-pack VP-ODS | Methanol and 10 mmol/L ammonium (B1175870) acetate (B1210297) (containing 0.25% formic acid) (55:45) | MS/MS (MRM mode) | Human plasma | xml-journal.net |
| Clindamycin Palmitate HCl Impurities | Isocratic reverse-phase | Not specified | Refractive Index (RI) & LC-MS | Impurity identification | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the profiling of metabolites, including those resulting from the biotransformation of clindamycin. This technique is particularly useful for identifying and quantifying small molecule metabolites in biological samples. plos.orgnih.gov
In a study investigating the effects of clindamycin on intestinal microbiota, non-targeted metabolic profiling of fecal specimens was performed using GC-MS. plos.orgnih.gov Prior to analysis, the samples underwent derivatization with bis(trimethylsilyl)trifluoroacetamide to increase the volatility of the metabolites. The derivatized samples were then separated on a 5% phenyldimethyl silicone column. plos.org Another application involves the use of GC-MS-based metabolic fingerprinting to elucidate the modes of action of various compounds by comparing their metabolic profiles to that of clindamycin. nih.gov Furthermore, a patented method for the residue analysis of clindamycin and lincomycin (B1675468) in tissues utilizes GC-MS after a derivatization step with a silylation reagent to make the compounds amenable to gas chromatography. google.com
Table 2: GC-MS Conditions for Clindamycin Metabolite and Residue Analysis
| Application | Derivatization | Column | Carrier Gas | Mass Spectrometer | Reference |
|---|---|---|---|---|---|
| Fecal metabolite profiling | Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 5% phenyldimethyl silicone | Helium | Thermo-Finnigan Trace DSQ fast-scanning single-quadrupole MS | plos.org |
| Residue analysis in tissue | Silylation reagent | Capillary column Rtx-5 (5% phenylmethyl polysiloxane) | Helium | EI source (70ev) | google.com |
Ultra-High Performance Liquid Chromatography (UHPLC) Applications
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These benefits stem from the use of columns packed with smaller particles (typically sub-2 µm).
UHPLC coupled with tandem mass spectrometry (UPLC-MS/MS) has been effectively used for metabolomic studies and for the quantification of clindamycin in biological fluids. In one study, a UPLC-MS/MS platform was used for the non-targeted metabolic profiling of fecal samples from mice treated with clindamycin. plos.org This system utilized a Waters Acquity UPLC with a BEH C18 column. plos.org Another significant application is the development of a UPLC-MS/MS method for the simultaneous quantification of clindamycin and vancomycin (B549263) in human plasma and synovial fluid. nih.gov This method is crucial for pharmacokinetic studies and for optimizing antibiotic therapy in challenging infections. nih.gov The analysis was performed on a Waters Acquity UPLC HSS T3 C18 column, demonstrating the high-throughput capability of the technique. nih.gov
Table 3: UHPLC-MS/MS Applications for Clindamycin Analysis
| Application | UHPLC System | Column | Mass Spectrometer | Reference |
|---|---|---|---|---|
| Fecal metabolite profiling | Acquity UPLC (Waters) | Waters UPLC BEH C18 (2.1×100 mm, 1.7 µm) | ThermoFisher LTQ with ESI source | plos.org |
| Quantification in plasma and synovial fluid | Waters Acquity | Waters Acquity UPLC HSS T3 C18 (1.8 µm, 2.1 × 100 mm) | Waters Xevo TQ-S micro | nih.gov |
Spectroscopic Methods
Spectroscopic methods are indispensable for the structural elucidation and definitive identification of Clindamycin Stearate and its related substances, including metabolites and impurities. nih.gov Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed molecular-level information. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for the de novo structural elucidation of organic molecules. conicet.gov.ar It is a powerful tool for impurity profiling in the pharmaceutical industry, enabling the unambiguous identification and structural confirmation of process-related impurities and degradation products. conicet.gov.ar
In the context of clindamycin analysis, NMR plays a critical role. A study focused on the identification and characterization of impurities in clindamycin palmitate hydrochloride utilized a suite of spectral data, including 1H NMR and 13C NMR, to elucidate the structures of ten different impurities. nih.govresearchgate.net This highlights the capability of NMR to provide detailed structural information without necessarily requiring reference standards for the unknown compounds. conicet.gov.ar The combination of one-dimensional (1H, 13C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of a molecule's structure, confirming connectivity and stereochemistry. nd.edu
Mass Spectrometry (MS/MS) for Identification and Quantification
Tandem Mass Spectrometry (MS/MS), often coupled with a chromatographic separation technique like HPLC or UHPLC, is a highly sensitive and specific method for both the identification and quantification of clindamycin and its derivatives. xml-journal.netresearchgate.net
For identification purposes, MS/MS provides structural information through controlled fragmentation of a selected precursor ion. A study using HPLC-electrospray ionization tandem mass spectrometry (HPLC-ESI-MSn) established plausible fragmentation schemes for clindamycin and its impurities. researchgate.net The analysis in positive ion mode revealed diagnostic fragment ions and neutral losses (such as H₂O, HCl, and methanethiol) that are characteristic of lincosamide antibiotics, which is invaluable for identifying related impurities online without the need for isolation. researchgate.net
For quantification, MS/MS is typically operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. xml-journal.net This approach offers exceptional selectivity and sensitivity, allowing for the accurate measurement of clindamycin in complex biological matrices like plasma and synovial fluid. xml-journal.netnih.gov
Table 4: MS/MS Transitions for Quantification of Clindamycin
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Application | Reference |
|---|---|---|---|---|
| Clindamycin | 425.2 | 126.3 | Quantification in human plasma | xml-journal.net |
| Diphenhydramine (Internal Standard) | 256.2 | 167.3 | Quantification in human plasma | xml-journal.net |
| Clindamycin | 425.1 | 126.1 | Quantification in plasma and synovial fluid | researchgate.net |
| Lincomycin (Internal Standard) | 407.2 | 126.0 | Quantification in plasma and synovial fluid | researchgate.net |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques used for the characterization and quantification of pharmaceutical compounds, including clindamycin and its esters like this compound.
Key IR absorption bands for clindamycin have been identified through Fourier Transform Infrared Spectroscopy (FTIR). springermedizin.de These include peaks corresponding to O-H stretching, C-O stretching in the sugar group, S-C-H bending, N-C=O stretching of the amide carbonyl group, C-Cl stretching, C-N stretching of the pyrrolidine (B122466) group, and C-H stretching of the alkyl group. researchgate.net For instance, studies on clindamycin have shown characteristic peaks at 3277 and 3377 cm⁻¹ for O-H stretching, 1685 and 1554 cm⁻¹ for N-C=O stretching, and 862 cm⁻¹ for C-Cl stretching. researchgate.net The incorporation of the stearate ester would add prominent peaks around 2850-2960 cm⁻¹ due to C-H stretching of the long alkyl chain and a characteristic C=O stretching band for the ester group, typically found around 1735-1750 cm⁻¹.
Interactive Table: Characteristic IR Peaks for Clindamycin
| Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| O-H stretching (galactose sugar group) | 3277 and 3377 | researchgate.net |
| C-H stretching (C4'-alkyl group) | 2922 and 2958 | researchgate.net |
| N-C=O stretching (amide carbonyl) | 1685 and 1554 | researchgate.net |
| C-N stretching (pyrrolidine group) | 1452 | researchgate.net |
| S-C-H bending (C1-SCH3 group) | 1253 and 1311 | researchgate.net |
| C-O cyclic ether stretching (galactose sugar group) | 1080 and 1151 | researchgate.net |
| C-C stretching (pyrrolidine group) | 1043 | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy is primarily used for the quantitative analysis of compounds with chromophores. Clindamycin itself has a UV absorption maximum (λmax) at around 207-210 nm. journalgrid.compmf.unsa.ba A study on clindamycin microspheres used a UV-Visible spectrophotometer for drug content analysis, measuring the absorbance at 207 nm. journalgrid.com Another study for the analysis of clindamycin lotion also utilized UV-Vis spectrophotometry at a wavelength of 210 nm. pmf.unsa.ba
For simultaneous determination with other compounds like tretinoin, derivative spectrophotometry has been used, with measurements at zero-crossing points to resolve spectral overlap. nih.gov The UV spectrum of clindamycin is influenced by the solvent used. For instance, a solution of clindamycin in methanol showed a λmax at 207 nm. journalgrid.com In a colorimetric assay using Au@Ag core-shell nanoparticles, the UV-Vis spectrum of the nanoparticles changed upon interaction with clindamycin, with the plasmon resonance absorption peak at 400 nm decreasing and a new peak appearing at 546 nm. acs.org This shift was used for the quantitative detection of clindamycin. acs.org
Electrochemical Detection Methods
Electrochemical methods offer sensitive and rapid alternatives for the determination of clindamycin. Various techniques have been developed, including voltammetry and electrochemiluminescence.
Adsorption Stripping Voltammetry (ASV) has been successfully applied for the determination of clindamycin hydrochloride and its phosphate salt using a carbon paste electrode. researchgate.net This method involves the preconcentration of the analyte onto the electrode surface followed by a voltammetric scan to generate a signal proportional to the analyte's concentration. The study compared differential pulse (DP) and square wave (SW) modes, with the DP method showing slightly better detection limits. researchgate.net The responses were found to be linear over specific concentration ranges for both clindamycin hydrochloride and clindamycin phosphate. researchgate.net
Electrochemiluminescence (ECL) provides another highly sensitive detection route. One study describes an ECL sensor for clindamycin based on a glassy carbon electrode (GCE) modified with europium oxide nanoparticles (Eu₂O₃ NPs) and tris(2,2'-bipyridyl)ruthenium(II) (Ru(bpy)₃²⁺). abechem.com The presence of Eu₂O₃ NPs enhanced the ECL signal. This method demonstrated a very low detection limit of 7.4 × 10⁻¹⁵ mol L⁻¹ and a wide linear range from 3.0 × 10⁻¹⁴ to 1.0 × 10⁻⁶ mol L⁻¹. abechem.com
Another approach utilized a flexible electrode made of polyethylene (B3416737) terephthalate (B1205515) coated with indium tin oxide (PET-ITO) to grow vertically-ordered mesoporous silica (B1680970) films (VMSF). researchgate.net The negatively charged nanochannels of the VMSF enriched the cationic ECL luminophore Ru(bpy)₃²⁺, and the ECL signal was enhanced by clindamycin, allowing for its sensitive detection. researchgate.net
A recent study introduced an electrochemical sensor using Zinc-Aluminium layered double hydroxide (B78521) (Zn-Al LDH) nanoparticles for clindamycin detection. researchgate.net This sensor showed a detection limit of 0.044 µM and a linear range of 4–700 µM, proving effective for environmental samples. researchgate.net
Interactive Table: Performance of Electrochemical Methods for Clindamycin Detection
| Method | Electrode | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Differential Pulse Adsorption Stripping Voltammetry (DP-ASV) | Carbon Paste Electrode | 86 – 430 ng/mL | 32.60 ng/mL | researchgate.net |
| Square Wave Adsorption Stripping Voltammetry (SW-ASV) | Carbon Paste Electrode | 90 – 813 ng/mL | 90.73 ng/mL | researchgate.net |
| Electrochemiluminescence (ECL) | Eu₂O₃ NP/Ru(bpy)₃²⁺/GCE | 3.0×10⁻¹⁴ – 1.0×10⁻⁶ mol L⁻¹ | 7.4×10⁻¹⁵ mol L⁻¹ | abechem.com |
| Electrochemiluminescence (ECL) | VMSF/PET-ITO | 10 nM – 25 μM & 25–70 μM | Not Specified | researchgate.net |
Bioanalytical Method Validation for Pre-clinical Samples
The validation of bioanalytical methods is crucial to ensure the reliability and quality of data from preclinical and clinical studies. ijprajournal.com This process establishes that a specific method is suitable for its intended purpose. ijprajournal.com For clindamycin, methods have been developed and validated for its quantification in various biological matrices from preclinical samples. nih.govresearchgate.net
A key study details the development and validation of a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to determine clindamycin concentrations in rat plasma and subcutaneous microdialysate. nih.govresearchgate.net This method is essential for preclinical pharmacokinetic studies. nih.gov
The validation process for this LC-MS/MS method encompassed several key parameters as per regulatory guidelines:
Selectivity: The method was shown to be selective, with no significant interference from endogenous components in the plasma and microdialysate samples. nih.gov
Linearity: The method demonstrated linearity over a specific concentration range. For plasma samples, the linearity was established in the range of 0.5–100 μg/mL. For microdialysate samples, the linear range was 25–1000 ng/mL. nih.gov
Precision and Accuracy: The method was found to be precise and accurate, with results for these parameters falling within the acceptable ranges defined by regulatory bodies like the FDA and EMA. researchgate.net
Internal Standard: Lincomycin was used as the internal standard for plasma samples to ensure the accuracy and reproducibility of the method. nih.gov The monitored mass transitions were m/z 425.3 > 377.3 for clindamycin and m/z 407 > 359 for lincomycin. nih.govresearchgate.net
The validated method was successfully applied to a preliminary pharmacokinetic study in Wistar rats, demonstrating its suitability for preclinical research. nih.gov The documentation for such validation should include a detailed description of the analytical method, evidence of the purity of standards, stability data, and results from all validation experiments. moh.gov.bw
Sample Preparation Techniques for Complex Matrices
The analysis of this compound and its metabolites in complex biological matrices such as plasma, serum, or tissue requires effective sample preparation to remove interfering substances and concentrate the analyte of interest. bioanalysis-zone.com The choice of technique depends on the nature of the matrix and the analyte.
Liquid-Liquid Extraction (LLE) is a classic technique used to separate analytes from a sample matrix based on their differential solubility in two immiscible liquid phases. nih.gov For the analysis of clindamycin in plasma, a simple and rapid LLE method using ethyl acetate has been reported. researchgate.net This technique is effective but can be labor-intensive and may use large volumes of organic solvents. mdpi.com
Solid-Phase Extraction (SPE) is a widely used and often preferred method for sample clean-up in bioanalysis. nih.gov It involves passing the liquid sample through a cartridge containing a solid adsorbent. The analyte is retained on the solid phase while matrix components are washed away. The analyte is then eluted with a small volume of a suitable solvent. nih.gov Different types of SPE phases, such as mixed-mode cation exchangers, have been used for the extraction of various drugs from biological samples. nih.gov While specific SPE methods for this compound were not detailed in the provided results, the principles of SPE are applicable.
Protein Precipitation (PPT) is a common method for removing proteins from plasma or serum samples. bioanalysis-zone.com It involves adding a precipitating agent, such as acetonitrile or methanol, to the sample. After centrifugation, the supernatant containing the analyte is collected for analysis. This method is simple and fast but may not remove all matrix interferences, particularly phospholipids (B1166683), which can cause ion suppression in LC-MS analysis. bioanalysis-zone.com
Advanced Techniques have been developed to overcome the limitations of traditional methods. For example, HybridSPE-Phospholipid technology specifically targets the removal of phospholipids from biological samples, leading to a significant reduction in matrix effects and improved analytical performance. bioanalysis-zone.com Another technique is biocompatible solid-phase microextraction (SPME) , which involves the targeted isolation of analytes from the sample matrix onto a coated fiber. bioanalysis-zone.com
The selection of an appropriate sample preparation technique is critical for developing a robust and reliable bioanalytical method for this compound and its metabolites in complex matrices. mdpi.com
Formulation Science and Stability of Clindamycin Stearate Preparations
Physicochemical Stability Studies (e.g., pH, temperature, light)
The stability of clindamycin (B1669177) is significantly influenced by physicochemical factors such as pH, temperature, and light. Optimal stability for clindamycin is generally observed in the pH range of 3 to 5. researchgate.net Within a broader pH range of 1 to 6.5, studies at elevated temperatures suggest that degradation of no more than 10% is expected after two years at 25°C. researchgate.net However, the stability decreases at pH values below 4. researchgate.net
Temperature is a critical factor affecting the stability of clindamycin formulations. For instance, clindamycin phosphate (B84403) solutions have demonstrated physical and chemical stability for at least 16 days at 25°C, 32 days at 4°C, and for at least eight weeks when frozen at -10°C. pfizermedicalinformation.comfda.govpfizer.com Stability studies on clindamycin hydrochloride capsules have shown the product remains relatively stable under long-term (25°C/60%RH) and intermediate (30°C/65%RH) conditions. cbg-meb.nl However, under accelerated conditions (40°C/75%RH), changes in appearance and mass, along with a significant decrease in assay, have been observed in some batches. cbg-meb.nl
Light exposure can also impact the stability of clindamycin preparations. A photostability study indicated that the drug product is not sensitive to light. cbg-meb.nl Clindamycin hydrochloride is noted to be stable in air and light. nih.gov
The type of container can also play a role in stability. Generally, glass containers have been found to provide better stability for clindamycin formulations compared to plastic containers. researchgate.net
Table 1: Physicochemical Stability of Clindamycin Formulations
| Formulation Type | Parameter | Condition | Observation |
| Clindamycin Aqueous Solution | pH | 3-5 | Maximum stability. researchgate.net |
| Clindamycin Aqueous Solution | pH | <4 | Decreased stability. researchgate.net |
| Clindamycin Phosphate Injection | Temperature | 25°C | Stable for at least 16 days. pfizermedicalinformation.comfda.govpfizer.com |
| Clindamycin Phosphate Injection | Temperature | 4°C | Stable for at least 32 days. pfizermedicalinformation.com |
| Clindamycin Phosphate Injection | Temperature | -10°C | Stable for at least 8 weeks. pfizermedicalinformation.com |
| Clindamycin Hydrochloride Capsules | Temperature/Humidity | 40°C/75%RH | Changes in appearance and mass; decreased assay. cbg-meb.nl |
| Clindamycin Drug Product | Light | Photostability study | Not found to be sensitive to light. cbg-meb.nl |
| Clindamycin Topical Solution | Container | Glass vs. Plastic | Better stability in glass containers. researchgate.net |
Degradation Pathways and Impurity Profiling
Understanding the degradation pathways and impurity profile of clindamycin stearate (B1226849) is crucial for ensuring the quality, safety, and efficacy of the final pharmaceutical product. ajpaonline.commedwinpublishers.com Impurity profiling involves the identification, structural elucidation, and quantification of various impurities. medwinpublishers.comconicet.gov.ar
The degradation of clindamycin is pH-dependent. In acidic conditions (pH 0.4-4), the primary degradation pathway is the hydrolysis of the thioglycoside linkage, which results in the formation of 1-dethiomethyl-1-hydroxy clindamycin and methyl mercaptan. researchgate.net In the pH range of 5-10, the main degradation route involves the scission of the 7-(S)-Cl of clindamycin, leading to the formation of its 7-(R)-OH analog, lincomycin (B1675468). researchgate.net
Forced degradation studies, also known as stress testing, are instrumental in identifying potential degradation products and establishing degradation pathways. ajpaonline.com These studies expose the drug substance to conditions such as hydrolysis, oxidation, photolysis, and thermal stress. medwinpublishers.com
Several impurities related to clindamycin have been identified. These can originate from the manufacturing process or form during storage. conicet.gov.ar Common impurities include starting materials, by-products, and intermediates. conicet.gov.ar For clindamycin, identified related substances and potential impurities include lincomycin, 7-epilincomycin-2-phosphate, lincomycin-2-phosphate, clindamycin B, and clindamycin B-2-phosphate. researchgate.net Other reported impurities include hydrolysis products and dehydro impurities. pharmaffiliates.com
Advanced analytical techniques are employed for impurity profiling. High-performance liquid chromatography (HPLC) is a primary method for separating impurities. researchgate.net When coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS), it becomes a powerful tool for the identification and structural characterization of these impurities. ajpaonline.comresearchgate.net Nuclear magnetic resonance (NMR) spectroscopy is another critical technique for the unequivocal structure identification of impurities. conicet.gov.ar
Table 2: Common Degradation Products and Impurities of Clindamycin
| Impurity/Degradation Product | Origin/Condition |
| 1-dethiomethyl-1-hydroxy clindamycin | Hydrolysis (acidic pH). researchgate.net |
| Methyl mercaptan | Hydrolysis (acidic pH). researchgate.net |
| Lincomycin (7-(R)-OH analog) | Scission of 7-(S)-Cl (pH 5-10). researchgate.net |
| Lincomycin | Related substance. researchgate.net |
| 7-epilincomycin-2-phosphate | Related substance. researchgate.net |
| Lincomycin-2-phosphate | Related substance. researchgate.net |
| Clindamycin B | Related substance. researchgate.net |
| Clindamycin B-2-phosphate | Related substance. researchgate.net |
| Clindamycin Impurity (Hydrolysis product A) | Degradation product. pharmaffiliates.com |
| Clindamycin Impurity (Hydrolysis product B) | Degradation product. pharmaffiliates.com |
| Clindamycin Dehydro Impurity | Degradation product. pharmaffiliates.com |
Controlled Release Formulations (Theoretical and Pre-clinical Investigation)
Controlled release formulations of clindamycin aim to maintain therapeutic drug concentrations for an extended period, potentially improving patient compliance and therapeutic outcomes. Various strategies have been investigated at the theoretical and pre-clinical levels.
One approach involves the use of floating drug delivery systems, which are designed to remain in the stomach for a prolonged period, allowing for sustained drug release. eprajournals.comijphr.com These systems often utilize hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC), guar (B607891) gum, and chitosan, along with gas-generating agents like sodium bicarbonate to achieve buoyancy. eprajournals.com Studies have shown that such formulations can provide a controlled release of clindamycin hydrochloride over 12 hours. eprajournals.com
Microspheres are another promising carrier for controlled drug delivery. Clindamycin microspheres have been prepared using polymers like Eudragit RS-100 and Eudragit RL-100 through a solvent evaporation method. journalgrid.com These microspheres can be incorporated into a bioadhesive gel for localized therapy, demonstrating sustained drug release. journalgrid.com
Solid lipid nanoparticles (SLNs) have also been explored for the controlled delivery of clindamycin. These are prepared using lipids like stearic acid and can be formulated to provide a sustained release profile. mdpi.combioline.org.brnih.gov The incorporation of anionic polymers such as dextran (B179266) sulfate (B86663) and sodium alginate into SLNs has been shown to increase drug loading and modulate the release rate. bioline.org.br Dextran sulfate, for instance, was found to reduce the drug release rate by about 50% compared to sodium alginate. mdpi.combioline.org.br
The choice of polymer is critical in determining the release characteristics of the formulation. For example, in solid lipid nanoparticles, the type of polymer used influences the rate of drug release. mdpi.com Similarly, in floating tablets, varying the concentrations of different polymers affects the drug release profile. eprajournals.com
Table 4: Controlled Release Strategies for Clindamycin
| Formulation Type | Key Excipients/Technology | Release Mechanism |
| Floating Tablets | HPMC, Guar Gum, Chitosan, Sodium Bicarbonate. eprajournals.com | Buoyancy and matrix diffusion. |
| Microspheres in Bioadhesive Gel | Eudragit RS-100, Eudragit RL-100. journalgrid.com | Polymer matrix diffusion. |
| Solid Lipid Nanoparticles (SLNs) | Stearic Acid, Dextran Sulfate, Sodium Alginate. bioline.org.brnih.gov | Lipid matrix diffusion and polymer interaction. |
Solubilization and Dissolution Enhancement Strategies
For poorly water-soluble drugs, enhancing solubility and dissolution rate is crucial for achieving adequate bioavailability. researchgate.netajol.info Clindamycin itself is available in different salt forms with varying solubility. Clindamycin hydrochloride is very soluble in water, while the lipophilic ester, clindamycin phosphate, is also readily water-soluble. cbg-meb.nlmdpi.com However, the base form and other esters like clindamycin stearate may have lower aqueous solubility.
Several formulation strategies can be employed to improve the solubility and dissolution of poorly soluble compounds. nih.gov
Particle Size Reduction: Decreasing the particle size of the drug substance increases the surface area available for dissolution. nih.gov Techniques like micronization and nano-milling are common approaches to achieve this. sigmaaldrich.com
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level, often converting the crystalline drug into a more soluble amorphous form. nih.govsigmaaldrich.com Hot melt extrusion is a common method for preparing solid dispersions, where the drug is mixed with a polymer and extruded. sigmaaldrich.com
Use of Solubilizing Excipients:
Surfactants: These agents can improve wetting and form micelles to solubilize the drug. Tween 80 and Pluronic F68 have been used in the formulation of clindamycin-loaded solid lipid nanoparticles. bioline.org.br
Polymers: Hydrophilic polymers can be used to form solid dispersions or act as carriers to improve solubility. nih.gov
Cyclodextrins: These can form inclusion complexes with drug molecules, effectively increasing their apparent solubility.
Lipid-Based Formulations: Formulating the drug in lipids, oils, or as self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs. sigmaaldrich.com Solid lipid nanoparticles (SLNs) made from lipids like stearic acid have been used for clindamycin, which can also serve to enhance solubility and provide controlled release. bioline.org.brnih.gov
Salt Formation: Creating a salt of the drug with a suitable counter-ion is a common and effective way to increase solubility and dissolution rate. researchgate.net The use of clindamycin hydrochloride and phosphate salts are examples of this strategy. cbg-meb.nlmdpi.com
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability. core.ac.uk Drugs in Class II have low solubility and high permeability, and their absorption is often limited by their dissolution rate. core.ac.uk For these drugs, dissolution enhancement strategies are particularly important.
Solid-State Characterization of this compound (Polymorphism, Amorphism)
The solid-state properties of an active pharmaceutical ingredient (API), such as this compound, are critical as they can significantly influence its physical and chemical stability, manufacturability, and bioavailability. slideshare.net Key aspects of solid-state characterization include the identification and control of polymorphism and the degree of crystallinity. slideshare.netnih.gov
Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice. nih.gov Different polymorphs of a drug can exhibit different physicochemical properties, including:
Solubility and Dissolution Rate: This can directly impact the drug's bioavailability. nih.gov
Melting Point: Different forms will have distinct melting points. nih.gov
Stability: One polymorph is generally more thermodynamically stable than others under a given set of conditions. Metastable forms may convert to a more stable form over time.
Amorphism refers to a solid state where there is no long-range order in the arrangement of molecules, i.e., a non-crystalline state. Amorphous forms are generally more soluble and have faster dissolution rates than their crystalline counterparts due to the lower energy required to break the molecular bonds. sigmaaldrich.com However, they are also typically less stable and may have a tendency to recrystallize. nih.gov
Several analytical techniques are used for the solid-state characterization of pharmaceutical powders: sjf.edunih.gov
Powder X-ray Diffraction (PXRD): This is the primary technique for identifying crystalline forms, as each polymorph produces a unique diffraction pattern. sjf.edunih.gov It can also be used to determine the degree of crystallinity.
Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the heat flow associated with transitions in a material as a function of temperature. It is used to determine melting points, glass transitions (for amorphous materials), and to detect polymorphic transitions. sjf.edu
Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques can differentiate between polymorphs based on differences in their molecular conformations and intermolecular interactions, which result in distinct spectral fingerprints. sjf.edunih.gov
Solid-State Nuclear Magnetic Resonance (ssNMR): This powerful technique provides detailed information about the molecular structure and packing in the solid state and can be used to characterize different polymorphic and amorphous forms. nih.gov
Microscopy: Techniques like Scanning Electron Microscopy (SEM) and Hot-Stage Microscopy (HSM) provide information on particle morphology, crystal habit, and can visually detect thermal events like melting and recrystallization. sjf.edunih.gov
For clindamycin phosphate, studies have shown that different samples from various suppliers can exhibit differences in thermal behavior (melting points) and surface morphology, which can affect their physical stability in solution, such as tendencies for recrystallization. nih.gov This highlights the importance of thorough solid-state characterization and control during pharmaceutical development. nih.gov
Pre Clinical Investigative Models for Clindamycin and Its Esters Efficacy and Mechanism
In Vitro Susceptibility Testing Methodologies for Various Microorganisms
In vitro susceptibility testing is fundamental to determining the efficacy of clindamycin (B1669177) against a wide array of microorganisms. These laboratory-based methods provide critical data on the concentration of clindamycin required to inhibit or kill bacteria, and how it interacts with other antimicrobial agents.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
The minimum inhibitory concentration (MIC) is a key metric in antimicrobial susceptibility testing, defined as the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. hawaii.eduucla.edu The minimum bactericidal concentration (MBC) is the lowest concentration that results in bacterial death. hawaii.eduucla.edu These values are crucial for assessing the potency of clindamycin against specific pathogens.
Standardized methods, such as broth microdilution and agar (B569324) disk diffusion, are employed to determine the MIC of clindamycin for various bacteria. nih.govbiotech-asia.org In the disk diffusion method, a paper disk containing a specific amount of clindamycin (e.g., 2µg) is placed on an agar plate inoculated with the test organism. thermofisher.comnih.gov The diameter of the zone of growth inhibition around the disk correlates with the MIC.
For some bacteria, like Staphylococcus epidermidis, studies have shown that the MIC of clindamycin can be as low as 0.0156 µg/mL for some isolates, while for others it may be significantly higher, with concentrations up to 64 µg/mL needed to prevent growth. researchgate.netplos.org Similarly, for Staphylococcus aureus, MIC values can vary, and some strains may exhibit inducible resistance that is not detected by standard MIC testing alone. biotech-asia.org
The MBC is determined by subculturing from the clear tubes or zones of inhibition from the MIC test onto antibiotic-free media. hawaii.edu The lowest concentration that fails to show growth is the MBC. An antibiotic is generally considered bactericidal if the MBC is no more than four times the MIC. researchgate.net For clindamycin, this ratio can vary depending on the bacterial species and strain.
| Organism | MIC Range (µg/mL) | MBC Range (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus epidermidis | 0.0156 - 64 | Data not consistently reported | researchgate.netplos.org |
| Staphylococcus aureus | Variable | Variable | biotech-asia.org |
| Bacteroides fragilis | Variable | Variable | nih.gov |
Time-Kill Curve Studies
Time-kill curve studies provide dynamic information about the bactericidal or bacteriostatic activity of an antibiotic over time. These experiments involve exposing a standardized bacterial inoculum to various concentrations of clindamycin and measuring the number of viable bacteria at different time points. oup.com
Studies on Staphylococcus aureus have shown that clindamycin's antibacterial activity is maximized as concentrations approach one to four times the MIC. nih.gov Against both methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive Staphylococcus aureus (MSSA), clindamycin at sub-MIC concentrations demonstrated a clear separation from the growth control curve at all time points. jarcet.com At higher concentrations (10, 20, and 50x MIC), clindamycin showed increased bacterial kill at 24 hours. jarcet.com However, against Bacteroides fragilis, there was no observed association between the clindamycin concentration (up to 64 times the MIC) and the rate and extent of its bactericidal activity. nih.gov
The presence of plasma can also influence the killing dynamics of clindamycin. In studies with S. aureus, bacterial counts were reduced in the presence of 20% and 70% plasma compared to standard Mueller-Hinton broth (MHB) at drug concentrations below the MIC after 4 and 8 hours of incubation. oup.comdiva-portal.org
Synergy and Antagonism Studies with Other Antimicrobials
Combination antibiotic therapy is a common clinical practice, making it essential to understand how clindamycin interacts with other antimicrobial agents. jarcet.com Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects, while antagonism is the opposite.
Studies have explored the combination of clindamycin with various antibiotics against different bacteria. For instance, against anaerobic species like Bacteroides fragilis, combinations of fluoroquinolones with clindamycin are often indifferent but can occasionally be synergistic. nih.gov
However, antagonism has also been reported. In studies with Staphylococcus aureus, the combination of vancomycin (B549263) and clindamycin showed antagonism, particularly at higher concentrations of vancomycin. jarcet.com The activity of the combination was less than that of clindamycin alone. jarcet.com Similarly, when combined with gentamicin (B1671437) to treat Staphylococcus biofilms, clindamycin appeared to be antagonistic, reducing the bactericidal effect of gentamicin. oup.com In contrast, when combined with carbapenems against Peptostreptococcus anaerobius, synergistic or additive effects were observed in the majority of isolates, with no antagonism. mdpi.com
Cell Culture Models for Investigating Intracellular Activity
Many bacteria can survive and replicate within host cells, which can pose a challenge for antibiotic treatment. Cell culture models are used to investigate the ability of clindamycin to penetrate host cells and exert its antimicrobial effect on these intracellular pathogens.
Studies using J774 macrophages infected with Staphylococcus aureus have shown that clindamycin accumulates within these cells, exhibiting both a cytosolic and lysosomal localization. ucl.ac.be However, its activity against intracellular S. aureus in this model was found to be low. ucl.ac.be In a model using human THP-1 macrophages infected with a small-colony variant (SCV) strain of S. aureus, clindamycin showed lower intracellular activity against the SCV strain compared to the normal phenotype. nih.gov
In another study using HaCaT keratinocyte cells, clindamycin was able to reduce the intracellular load of S. aureus. oup.com The reduction in intracellular bacteria was statistically significant compared to the control. oup.com Similarly, in a model using osteoblasts, clindamycin demonstrated some level of intracellular killing efficacy against S. aureus. researchgate.net
Animal Models of Infection for Pharmacokinetic-Pharmacodynamic (PK/PD) Correlation
Animal models of infection are crucial for bridging the gap between in vitro data and clinical outcomes. nih.govbohrium.com They allow for the study of the relationship between drug exposure (pharmacokinetics, PK) and antimicrobial effect (pharmacodynamics, PD) in a living system. nih.govbohrium.comresearchgate.net
Murine Models of Bacterial Infection
Mice are frequently used in preclinical studies due to their cost-effectiveness and ease of handling. bohrium.com Various murine models have been developed to study the efficacy of clindamycin against different types of infections.
In a murine model of myositis caused by Streptococcus pyogenes, clindamycin demonstrated superior efficacy compared to penicillin. nih.gov Mice treated with clindamycin had significantly higher survival rates, even when treatment was delayed. nih.gov
A murine model of toxoplasmic encephalitis, created by direct intracerebral inoculation of Toxoplasma gondii, showed that clindamycin significantly reduced mortality. asm.org While clindamycin levels in the brain were not substantial, it markedly altered the histological features of the infection, reducing cyst formation and inflammation. asm.org In another murine model of Toxoplasma gondii infection, the combination of atovaquone (B601224) and clindamycin was effective in protecting mice from the acute infection and reducing the number of cysts. oup.com
Evaluation of Efficacy in Specific Anatomical Sites
Preclinical models are crucial for determining the potential therapeutic effectiveness of clindamycin in targeted tissues. These models often involve inducing infections in animals to simulate human conditions.
Murine Thigh Infection Model A widely used in vivo model for assessing antibiotic efficacy, particularly against Staphylococcus aureus, is the neutropenic murine thigh infection model. researchgate.netresearchgate.net In this model, mice are rendered neutropenic to minimize the influence of the immune system, thereby isolating the effect of the antimicrobial agent. An infection is then established in the thigh muscle.
Research using this model demonstrates that clindamycin exhibits significant bactericidal activity. researchgate.net Studies have evaluated its efficacy by measuring the reduction in bacterial load, typically expressed as colony-forming units (CFU) per gram of tissue, over a 24-hour period. researchgate.net Findings indicate that the efficacy of clindamycin can be influenced by the initial bacterial inoculum size. Against strains with inducible resistance, clindamycin showed modest activity at a low inoculum (10⁵ CFU/thigh) but was less effective at higher inocula (>10⁶ CFU/thigh) in the murine thigh model. asm.org In experiments with non-inducible resistance strains, clindamycin significantly reduced the bacterial count at 24 and 72 hours. asm.org
| Strain Type | Inoculum Size (CFU/thigh) | Observed Effect at 72h | Reference |
|---|---|---|---|
| Clindamycin Resistance-Inducible (iMLSB) | 10⁵ | Modest activity (0.45 to 1.3 log reduction in CFU/thigh) | asm.org |
| Clindamycin Resistance-Inducible (iMLSB) | >10⁶ | Constitutive resistance noted at 24h; therapeutic failure | asm.org |
| Clindamycin Noninducible | 10⁶.⁸⁻⁷.² | Significant kill (3.0 log reduction in CFU/thigh) | asm.org |
Skin and Soft Tissue Models Topical preparations of clindamycin, often as clindamycin phosphate (B84403) which is hydrolyzed to active clindamycin in the skin, are evaluated for dermatological conditions like acne vulgaris. jcadonline.commdpi.com Preclinical and clinical studies assess efficacy by monitoring the reduction in inflammatory and non-inflammatory lesion counts and the effect on bacterial populations, primarily Cutibacterium acnes (formerly Propionibacterium acnes). jcadonline.comijdvl.com
In vivo studies have shown that topical clindamycin's antibiotic activity against C. acnes can vary, with an observed minimum inhibitory concentration (MIC) breakpoint of 256 μg/mL separating different magnitudes of bacterial reduction. jcadonline.com Combination formulations, for instance with nicotinamide, have also been evaluated, showing significant improvement in acne lesions over several weeks of application. ijbcp.com
Bone and Joint Infection Models The effectiveness of clindamycin in treating bone and joint infections is another area of preclinical investigation. Models of prosthetic joint infections are used to determine the drug's ability to penetrate bone tissue and exert its antimicrobial effect. nih.gov Such studies are critical for establishing dosing strategies that ensure drug concentrations at the site of infection exceed the MIC of the target pathogens. nih.gov
PK/PD Modeling in Pre-clinical Settings
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a quantitative approach used to predict the therapeutic efficacy of an antimicrobial agent by linking its exposure (PK) to its antimicrobial effect (PD). mdpi.comfrontiersin.org This modeling is essential for translating in vitro and animal data to human clinical use. oup.com
For antibiotics, the relationship between drug concentration and bacterial killing is described by three main PK/PD indices:
Cmax/MIC: The ratio of the peak concentration to the MIC.
AUC24/MIC: The ratio of the 24-hour area under the concentration-time curve to the MIC.
%T > MIC: The percentage of the dosing interval during which the drug concentration remains above the MIC. frontiersin.orgmdpi.com
Clindamycin is generally considered a time-dependent antibiotic, meaning its efficacy is best correlated with the duration the concentration stays above the MIC (%T > MIC). nih.govfrontiersin.org
Preclinical models, both in vitro and in vivo, are employed to determine these PK/PD relationships.
In Vitro Dynamic Models: These models, such as one-compartment chemostat systems, can simulate the time course of antibiotic concentrations as they would occur in a patient, allowing researchers to measure the change in bacterial counts over time under different simulated dosing strategies. accp1.org
In Vivo Animal Models: Animal infection models, like the murine thigh infection model, are invaluable as they reflect the complex interactions between the drug, the pathogen, and the host. accp1.org Using data from these models, dose-response curves can be generated to calculate key pharmacodynamic parameters.
A study using the neutropenic mouse thigh infection model calculated several pharmacodynamic parameters for clindamycin against S. aureus by fitting data to a sigmoidal dose-response (Hill) equation. researchgate.netresearchgate.net
| Parameter | Description | Example Finding | Reference |
|---|---|---|---|
| Emax | Maximum bactericidal effect (log₁₀ CFU/g reduction). | Emax for an original compound was 6.98 log₁₀ CFU/g. | researchgate.net |
| ED₅₀ | The dose required to achieve 50% of the maximum effect. | Calculated via nonlinear regression of dose-response data. | researchgate.net |
| Bacteriostatic Dose (BD) | The dose required to prevent bacterial growth (net zero change in CFU). | 267 mg/kg/24h for an original compound. | researchgate.net |
| 1-Log Kill Dose (1LKD) | The dose required to kill 1 log₁₀ (90%) of the bacteria. | 529 mg/kg/24h for an original compound. | researchgate.netresearchgate.net |
These preclinical PK/PD studies are fundamental for selecting therapeutic candidates and predicting optimal dosing schedules. accp1.org They help to integrate knowledge of a compound's properties to maximize efficacy while minimizing the number of animal studies required. frontiersin.orgcatapult.org.uk
Quality Control and Regulatory Science in Clindamycin Stearate Manufacturing
Good Manufacturing Practices (GMP) and Quality Assurance Principles
The foundation for ensuring the quality of Clindamycin (B1669177) Stearate (B1226849) is adherence to Good Manufacturing Practices (GMP), specifically the principles outlined in the International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients". ideagen.comvichsec.orgfederalregister.govich.orgfda.gov GMP for APIs provides a comprehensive framework to ensure that Clindamycin Stearate is consistently produced and controlled to meet its quality standards. ideagen.com
A critical component of GMP is the implementation of a robust Quality Management System (QMS). ideagen.com This system encompasses all aspects of manufacturing, including the receipt of materials, production, packaging, quality control, release, storage, and distribution of the API. ich.org Key elements of GMP and quality assurance in this compound manufacturing include:
Personnel Qualifications: All personnel involved in the manufacturing process must have the appropriate education, training, and experience to perform their assigned functions. ideagen.com
Documentation and Records: Detailed and accurate records must be maintained for every stage of the manufacturing process to ensure traceability and accountability. ideagen.com This includes batch production records, analytical test results, and distribution records.
Contamination Control: Strict procedures are required to prevent cross-contamination and microbial contamination. ideagen.com This involves the design of facilities, control of air and water quality, and cleaning of equipment.
Quality Unit Oversight: An independent quality unit is responsible for approving or rejecting all materials, procedures, and the final API. europa.eu This unit ensures that all deviations and out-of-specification (OOS) results are thoroughly investigated and documented before a batch is released. europa.eu
Adherence to these GMP principles helps guarantee that every batch of this compound meets the required standards for quality and purity. vichsec.orgfederalregister.govfda.gov
Impurity Control and Specification Setting
Controlling impurities is a critical aspect of ensuring the safety and efficacy of this compound. Impurities can originate from starting materials, intermediates, reagents, solvents, or degradation of the API itself. In the manufacturing of clindamycin esters, this compound itself has been identified as a potential impurity (designated as impurity X) in related compounds like clindamycin palmitate hydrochloride. researchgate.net
The impurity profile of this compound must be thoroughly characterized. Specifications, which are a list of tests, references to analytical procedures, and appropriate acceptance criteria, are established for all identified and potential impurities. These limits are often set based on pharmacopeial standards and toxicological data. For many pharmaceutical products, the acceptable range for a given impurity is tightly controlled, often within 0.1% to 0.5%. alfa-chemistry.com
Reference standards for known impurities are essential for analytical testing and quality control. news-medical.net These standards are used to validate analytical methods and to accurately quantify the levels of impurities in each batch of this compound. alfa-chemistry.comnews-medical.net
Table 1: Potential Impurities in this compound Manufacturing
| Impurity Name | Potential Source / Type | Relevance |
| Lincomycin (B1675468) | Starting material impurity | A structurally related antibiotic from which clindamycin is derived. |
| 7-Epiclindamycin | Process-related impurity | A diastereomer of clindamycin that can form during synthesis. simsonpharma.com |
| Clindamycin B | Process-related impurity | An analogue of clindamycin with a different side chain. allmpus.com |
| Clindamycin Sulfoxide (B87167) | Degradation product | Can form through oxidation of the sulfur atom in the clindamycin molecule. |
| Unreacted Stearic Acid | Starting material | Residual starting material from the esterification reaction. |
| Other Clindamycin Esters (e.g., Palmitate, Laurate) | Process-related impurities | Formation of other esters if different fatty acids are present as impurities in the stearic acid raw material. researchgate.netsimsonpharma.com |
Raw Material Sourcing and Qualification
The quality of this compound is directly dependent on the quality of its raw materials. walterhealthcare.co.in The primary raw materials for the synthesis of this compound are Clindamycin (or a suitable salt like Clindamycin Hydrochloride) and Stearic Acid or an activated form like stearoyl chloride. chemicalbook.com A robust raw material qualification program is essential and is a key requirement of cGMP. rsc.orgpharmoutsourcing.com
The qualification process involves several stages:
Supplier Qualification: Manufacturers must evaluate and select suppliers based on their ability to consistently provide high-quality materials. walterhealthcare.co.inpharmoutsourcing.com This often includes completing detailed questionnaires and conducting on-site audits of the supplier's facilities and quality systems. pharmoutsourcing.com
Specification Setting: Clear and comprehensive specifications must be established for each raw material, defining its identity, purity, and other critical quality attributes. walterhealthcare.co.inrsc.org
Material Testing: Upon receipt, each batch of raw material undergoes testing to confirm its identity and verify that it meets the pre-defined specifications before being approved for use by the quality unit. europa.eursc.org Tests typically include identification, assay, and assessment of specific impurities.
This rigorous qualification ensures that only materials of acceptable quality are used, preventing the introduction of unacceptable levels of impurities into the manufacturing process and ensuring the consistency of the final API. biopharminternational.com
Process Validation and In-Process Controls
Process validation is the documented evidence that provides a high degree of assurance that a specific manufacturing process will consistently produce a product meeting its pre-determined specifications and quality attributes. thefdagroup.comgmpsop.com The FDA and other regulatory bodies advocate for a lifecycle approach to process validation, which consists of three stages: thefdagroup.com
Stage 1: Process Design: The commercial manufacturing process is defined based on knowledge gained through development and scale-up activities. Critical Process Parameters (CPPs), which are parameters that must be controlled to ensure the desired product quality, are identified.
Stage 2: Process Qualification (or Process Performance Qualification - PPQ): The process design is evaluated to determine if the process is capable of reproducible commercial manufacturing. news-medical.net This stage typically involves manufacturing a pre-defined number of consecutive batches (often three) under normal operating conditions to demonstrate consistency. gmpsop.comfda.gov
Stage 3: Continued Process Verification: Ongoing monitoring during routine production ensures that the process remains in a state of control. thefdagroup.com
In-process controls (IPCs) are crucial throughout the manufacturing of this compound. These are checks performed during production to monitor and, if necessary, adjust the process to ensure the intermediate or final API conforms to its specifications. ich.org Examples include monitoring reaction temperature, pressure, reaction completion via chromatography, and crystallization conditions. Data from IPCs are used to demonstrate that the process is behaving as expected.
Stability Testing Programs for Shelf-Life Determination (Product Quality)
Stability testing is a critical component of quality control that provides evidence on how the quality of an API varies over time under the influence of environmental factors such as temperature, humidity, and light. qlaboratories.comintertek.com These programs are essential for determining the retest period and recommended storage conditions for this compound. The design of these studies follows international guidelines, primarily ICH Q1A(R2). windows.netamericanpharmaceuticalreview.comich.org
A comprehensive stability program for this compound includes:
Stress Testing: Performed to identify likely degradation products and establish the intrinsic stability of the molecule. qlaboratories.com This involves exposing the API to conditions more severe than accelerated testing, such as high heat, high humidity, oxidation, and photolysis. qlaboratories.com
Accelerated Stability Studies: The API is stored at elevated temperature and humidity (e.g., 40°C / 75% RH) to speed up chemical degradation and physical changes. These studies provide data to predict the long-term stability profile. qlaboratories.com
Long-Term Stability Studies: The API is stored under the recommended storage conditions (e.g., 25°C / 60% RH) for the proposed retest period. americanpharmaceuticalreview.com Samples are tested at specified intervals to monitor the API's quality attributes. qlaboratories.com
The stability-indicating analytical methods used in these studies must be validated to demonstrate they can accurately detect and quantify any changes in the API's quality, including the appearance of degradation products. intertek.com
Table 2: Example of ICH Stability Testing Conditions for an API
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (or proposed re-test period) |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity. Intermediate conditions are used if significant change occurs during accelerated testing.
Analytical Method Validation for Quality Control
Reliable analytical methods are the cornerstone of quality control, providing the data needed to ensure this compound meets its specifications. Before being used for routine testing (e.g., release testing, stability studies), all analytical methods must be validated according to ICH Q2(R1) guidelines. researchgate.netresearchgate.net Validation demonstrates that the analytical procedure is suitable for its intended purpose. alfa-chemistry.com
High-Performance Liquid Chromatography (HPLC) is a common technique for assay and impurity determination of Clindamycin and its derivatives. researchgate.netresearchgate.net The validation of an HPLC method for this compound would involve assessing a range of parameters.
Table 3: Key Parameters for Analytical Method Validation (based on ICH Q2(R1))
| Validation Parameter | Description | Purpose |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradants). | To ensure the method is not affected by other substances, providing a true measure of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | To confirm the method's response is proportional to the amount of analyte, allowing for accurate quantification. |
| Accuracy | The closeness of test results obtained by the method to the true value. | To demonstrate the correctness of the method's results. |
| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. | To show the method's consistency and reproducibility over short and longer terms (different days, analysts, equipment). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | To determine the sensitivity of the method for detecting trace impurities. researchgate.net |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | To establish the lowest level at which an impurity can be reliably measured. researchgate.net |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. | To ensure the method remains reliable during normal use when minor variations in conditions (e.g., pH, temperature) may occur. |
By validating analytical methods, manufacturers generate reliable data to support all aspects of quality control, from raw material testing to final product release and stability monitoring. alfa-chemistry.com
Future Directions and Emerging Research Avenues for Clindamycin and Its Esters
Exploration of Novel Delivery Systems (e.g., Nanoparticles, Liposomes)
To improve the therapeutic index of clindamycin (B1669177), research is increasingly focused on advanced drug delivery systems. These systems aim to enhance drug bioavailability, provide controlled release, and target specific sites of infection, thereby increasing efficacy and potentially reducing side effects. nih.govnih.gov
Liposomes: These vesicular systems are being investigated to improve the topical delivery of clindamycin. Liposomal encapsulation has been shown to be therapeutically superior to conventional solutions for treating conditions like acne vulgaris. nih.govresearchgate.net By enclosing the drug, liposomes can modify its release profile and enhance its penetration into the skin. nih.govresearchgate.net Studies have explored various lipid compositions to optimize stability and intradermal penetration. nih.gov For instance, a liposomal gel formulation of clindamycin aims to prolong the drug's residence time at the site of action, thereby improving absorption. researchgate.net
Nanoparticles: Nanoparticle-based systems represent a versatile platform for clindamycin delivery.
Polymeric Nanoparticles: Biodegradable polymers like poly lactic acid (PLA) and poly(D,L-lactide-co-glycolide) (PLGA) have been used to encapsulate clindamycin hydrochloride. nih.govresearchgate.net These nanoparticles can offer a significant controlled-release profile, extending the drug's action for up to 144 hours and increasing its bioavailability. nih.govresearchgate.net
Inorganic-Organic Hybrid Nanoparticles: A novel approach involves zirconyl clindamycin phosphate (B84403) inorganic-organic hybrid nanoparticles ([ZrO]2+[CLP]2– IOH-NPs). acs.org These carriers have an exceptionally high drug load (82 wt% clindamycin phosphate) and have demonstrated the ability to achieve 70–150 times higher antibiotic concentrations at intracellular infection sites compared to the free drug, offering a promising strategy for treating persistent infections caused by pathogens like Staphylococcus aureus. acs.org
Other Novel Systems: Beyond liposomes and nanoparticles, researchers are exploring other delivery vehicles. Nanoemulsions have been shown to enhance the antimicrobial activity of clindamycin against Staphylococcus species while exhibiting lower cytotoxicity compared to the conventional free antibiotic. nih.gov Additionally, carriers like nanofibers and microsponges are being developed for targeted applications, including wound dressings and acne treatment. mdpi.com
Table 1: Overview of Novel Delivery Systems for Clindamycin
| Delivery System | Carrier Material(s) | Drug Form | Key Research Findings | Potential Application |
|---|---|---|---|---|
| Liposomes | Soya lecithin, Cholesterol | Clindamycin Hydrochloride | Sustained release, better efficacy than non-liposomal lotions. capes.gov.br | Acne Vulgaris |
| Polymeric Nanoparticles | PLA, PLGA | Clindamycin Hydrochloride | Controlled release up to 144 hours, enhanced bioavailability and antimicrobial activity. nih.govresearchgate.net | Oral delivery for systemic infections |
| Hybrid Nanoparticles | Zirconyl, Clindamycin Phosphate | Clindamycin Phosphate | High drug load (82%), significantly higher intracellular drug concentration. acs.org | Intracellular bacterial infections |
| Nanoemulsions | Not specified | Clindamycin | Higher antimicrobial activity, lower cytotoxicity. nih.gov | Staphylococcal infections |
| Nanofibers | Poly(vinyl alcohol), Tamarind Seed Gum | Clindamycin | Potential for controlled release in patch form. mdpi.com | Acne Treatment |
Re-evaluation of Clindamycin in Combination Therapies (Molecular synergy)
In an era of rising antimicrobial resistance, combining existing antibiotics to achieve synergy is a critical strategy. frontiersin.org Synergism occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. researchgate.net Re-evaluating clindamycin in combination therapies aims to restore its efficacy against resistant strains, broaden its spectrum of activity, and potentially reduce the doses required, thereby minimizing side effects. frontiersin.org
Research has demonstrated the synergistic potential of clindamycin with various antibiotics against challenging pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA). Studies have identified several effective combinations:
Clindamycin and Oxacillin: This combination has shown synergistic activity against MRSA strains. nih.gov
Clindamycin and Fosfomycin: This pairing is another combination that may be effective against MRSA, though further assessment is needed. nih.gov
Clindamycin and Gentamicin (B1671437): The combination of gentamicin and clindamycin has been reported to be synergistic in inhibiting the formation of staphylococcal biofilms. oup.com
Clindamycin and Rifampin: While some combinations show promise, others can be antagonistic. For example, adding clindamycin or rifampicin (B610482) to gentamicin appeared to reduce its bactericidal effect against established Staphylococcus biofilms in one study. oup.com
These studies highlight the importance of carefully evaluating antibiotic combinations, as interactions can be complex and strain-dependent. The goal of molecular synergy is to use drug combinations that target different bacterial pathways, making it more difficult for resistance to develop. science.gov
Impact of Formulation on Biotransformation and Targeted Delivery
The formulation of a drug plays a pivotal role in its biotransformation and ability to reach its intended target. Clindamycin is often administered as a prodrug ester, such as clindamycin phosphate or clindamycin palmitate, which are inactive forms that are converted to active clindamycin in the body. nih.govresearchgate.net Clindamycin phosphate, for instance, is rapidly hydrolyzed by esterases in the plasma to release the active drug. researchgate.net
Novel formulations are being designed to control this biotransformation process and ensure the drug is delivered effectively. For example, targeted delivery systems can protect the drug from degradation in acidic environments like the stomach, even though clindamycin has relatively good stability under such conditions. nih.gov More importantly, these systems can concentrate the drug at the site of infection. mdpi.com
The development of carriers like nanoparticles and liposomes directly impacts targeted delivery. mdpi.com These formulations can be engineered to release clindamycin in response to specific physiological cues at the infection site. This targeted approach enhances the drug's efficacy against pathogens while minimizing systemic exposure and associated side effects. nih.gov For instance, inorganic-organic hybrid nanoparticles have been shown to dramatically increase the concentration of clindamycin inside host cells, a crucial advantage for eradicating intracellular bacteria that are otherwise difficult to treat. acs.org
Advanced Computational Modeling for Mechanism and Resistance Prediction
Advanced computational tools are revolutionizing antibiotic research by providing deep insights into drug-target interactions and resistance mechanisms at a molecular level. preprints.org For clindamycin, these methods are crucial for understanding its mechanism of action and for designing new derivatives that can overcome resistance.
Molecular Docking and Dynamics Simulations: These techniques are used to model the interaction between clindamycin derivatives and their bacterial targets, primarily the 50S ribosomal subunit. nih.govnih.gov By simulating these interactions, researchers can predict the binding affinity and stability of different compounds. This approach has been used to screen clindamycin derivatives against hundreds of target proteins, identifying key targets like the cell division protein FtsZ. nih.gov Such studies provide a foundation for developing novel antimicrobial agents with broader spectrums of activity. nih.gov
Resistance Prediction: Computational models are also being developed to predict antibiotic resistance. A recent study utilized cryogenic electron microscopy (cryo-EM) to visualize clindamycin's binding to the Cutibacterium acnes ribosome at high resolution. dermatologytimes.com This structural data revealed how specific mutations in the 23S rRNA weaken the antibiotic's binding, leading to resistance. dermatologytimes.com Furthermore, deep learning approaches, such as protein language models (e.g., Protein-BERT), are being employed to predict the resistance mechanisms of antibiotic resistance genes (ARGs) with high accuracy, even for genes with low similarity to known sequences. biorxiv.org These predictive models are invaluable for surveillance and for guiding the development of resistance-evading antibiotics.
Biotechnological Approaches for Clindamycin Production (e.g., biosynthesis)
Clindamycin is a semi-synthetic antibiotic derived from lincomycin (B1675468), a natural product of the bacterium Streptomyces lincolnensis. nih.gov Therefore, the efficiency of clindamycin production is intrinsically linked to the biotechnological production of its precursor, lincomycin. While specific patents detail the chemical synthesis steps to convert lincomycin or clindamycin hydrochloride into esters like clindamycin palmitate hydrochloride and clindamycin phosphate, the initial fermentation process is a key area for biotechnological improvement. google.comgoogle.com
Drawing parallels from the industrial production of other antibiotics like penicillin, several biotechnological strategies can be applied to enhance lincomycin yields:
Classical Strain Improvement (CSI): This involves techniques like random mutagenesis (using UV or chemical mutagens) followed by screening for high-producing strains. This has been a cornerstone for increasing antibiotic titers for decades. researchgate.net
Medium Engineering and Fermentation Optimization: Systematically optimizing the composition of the growth medium and the physical parameters of the fermentation process (e.g., temperature, pH, aeration) can significantly boost production. researchgate.net
Genetic Engineering: Modern genetic tools offer more targeted approaches. This can include overexpressing key genes in the lincomycin biosynthetic pathway or deleting genes involved in competing metabolic pathways. Advanced techniques like CRISPR/Cas9 genome editing can be used to precisely modify the genome of Streptomyces lincolnensis to create superior production strains. researchgate.net
Academic Research Challenges and Opportunities
The field of clindamycin research faces both significant challenges and compelling opportunities, largely shaped by the global crisis of antibiotic resistance.
Challenges:
Growing Resistance: The increasing prevalence of resistance to clindamycin among key pathogens like Staphylococcus aureus and Cutibacterium acnes threatens its clinical utility. dermatologytimes.comnih.gov
Funding and Development Pipeline: There is a general lack of investment in the discovery and development of new antibiotics by the pharmaceutical industry due to low rates of return. researchgate.net This is exemplified by the termination of some National Institutes of Health (NIH) grants for the development of new lincosamides, which can irreversibly halt promising research. goodmenproject.com
Understanding Complex Interactions: The antagonistic effects observed in some clindamycin combination therapies highlight the complexity of drug interactions and the need for more thorough preclinical evaluation. oup.com
Opportunities:
Repurposing and Optimization: Given the decline in new antibiotic development, there is a major opportunity to optimize the use of established drugs like clindamycin. nih.govmdpi.com This includes finding novel synergistic combinations and developing advanced delivery systems to enhance efficacy.
Advanced Technologies: The application of cutting-edge technologies provides new avenues for research. Computational modeling, cryo-EM, and deep learning can accelerate the understanding of resistance and guide the rational design of new clindamycin derivatives. nih.govdermatologytimes.combiorxiv.org
Targeted Therapies: There is a significant opportunity to develop targeted clindamycin delivery systems that can overcome resistance and reduce side effects, making it a more effective option for difficult-to-treat infections. mdpi.com
Addressing these challenges and capitalizing on these opportunities will be crucial for preserving the role of clindamycin and its esters in modern medicine.
Q & A
Q. What is the structural classification of clindamycin stearate, and how does it compare to other antibiotics in its class?
this compound is a lincomycin derivative esterified with stearic acid, distinguishing it from other clindamycin salts (e.g., hydrochloride, phosphate) and macrolides like erythromycin stearate . Structurally, its esterification enhances lipophilicity, which may influence solubility and bioavailability in experimental formulations. Researchers should compare molecular weights, functional groups (e.g., stearate vs. ethylsuccinate in erythromycin), and ionization properties when designing studies across antibiotic classes .
Q. What formulations of clindamycin are relevant for preclinical research, and how do they impact experimental design?
this compound is available as oral capsules, while other salts (e.g., phosphate) are used in injectable or topical formulations . Researchers must consider pharmacokinetic (PK) variability: stearate formulations may exhibit delayed absorption due to ester hydrolysis, requiring staggered sampling in PK studies. Excipients like magnesium stearate in capsules can affect dissolution rates, necessitating in vitro dissolution testing under physiologically relevant conditions .
Q. What regulatory considerations apply to this compound in laboratory settings?
this compound is not listed under major regulatory frameworks like TSCA or Proposition 65, but its hydrochloride form is included in the EU EINECS inventory . Researchers must conduct independent safety assessments for novel formulations (e.g., combinatorial therapies) and adhere to Good Laboratory Practices (GLP) for handling, especially when impurities or degradation products are present .
Advanced Research Questions
Q. How can researchers identify and quantify impurities in this compound formulations?
Impurities such as clindamycin palmitate or degradation products (e.g., 6-hydroxy metabolites) require advanced analytical techniques. High-performance liquid chromatography–mass spectrometry (HPLC-MS) with reverse-phase columns can resolve structurally similar compounds, while nuclear magnetic resonance (NMR) confirms stereochemical purity . Calibration curves should be validated using certified reference materials (e.g., CAS 1123211-70-0 for this compound HCl) .
Q. What statistical methods are appropriate for analyzing clindamycin’s therapeutic efficacy in comparative studies?
For non-normal data distributions (common in small-sample preclinical studies), use non-parametric tests like Kruskal-Wallis to compare efficacy across groups (e.g., clindamycin monotherapy vs. combination regimens). Post-hoc LSD tests can identify specific differences, while chi-square tests assess categorical outcomes (e.g., resistance rates) . Power analysis should inform sample sizes to mitigate Type II errors in underpowered studies .
Q. How do pharmacodynamic interactions between clindamycin and macrolides affect study design?
Clindamycin exhibits antagonism with erythromycin derivatives (e.g., stearate, ethylsuccinate) due to ribosomal target competition . Researchers should avoid concurrent administration in efficacy studies. In vitro time-kill assays can quantify antagonism, while PK/PD models (e.g., AUC/MIC ratios) should incorporate interaction terms for combination therapies .
Q. What methodologies enable pediatric PBPK modeling for this compound using opportunistic data?
Pediatric physiologically based pharmacokinetic (PBPK) models require integration of ontogeny data (e.g., CYP3A4 maturation) and opportunistic plasma concentration data from sparse sampling. Tools like PK-Sim® or GastroPlus® can extrapolate adult PK parameters (e.g., clearance, volume of distribution) to pediatric populations, adjusting for bodyweight and organ development . Validation against clinical outcomes (e.g., cure rates in osteomyelitis) ensures model robustness .
Q. How do formulation excipients influence this compound’s stability and bioavailability?
Excipients like magnesium stearate (a lubricant) can alter dissolution profiles by forming hydrophobic layers around API particles . Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring can detect degradation. For bioavailability studies, compare AUC and Cmax of stearate vs. hydrochloride formulations in crossover animal trials, controlling for food effects (e.g., high-fat diets enhancing lipophilic absorption) .
Q. What experimental designs are optimal for comparative efficacy studies of this compound vs. topical alternatives?
Randomized, double-blinded trials with stratified randomization (by pathogen susceptibility) minimize bias. For topical formulations (e.g., clindamycin phosphate gel), use validated severity scoring (e.g., Investigator’s Global Assessment for acne) and microbiological swabs to correlate efficacy with bacterial load reduction . Adjust for confounders like comedolytic agents in combination therapies .
Q. How can researchers ensure reproducibility in this compound studies through data management?
Public repositories (e.g., Dryad, Figshare) should host raw PK/PD datasets with DOIs for citation . Metadata must include analytical method details (e.g., HPLC column type, mobile phase), batch numbers for APIs, and animal strain/genetic background. Scripts for statistical analyses (e.g., R or Python code) should accompany publications to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
